molecular formula C14H9BrCl2O B3040383 4-(Bromomethyl)-3,5-dichlorobenzophenone CAS No. 196081-98-8

4-(Bromomethyl)-3,5-dichlorobenzophenone

Cat. No.: B3040383
CAS No.: 196081-98-8
M. Wt: 344 g/mol
InChI Key: BJPZXGPVKLBVLI-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-3,5-dichlorobenzophenone (CAS 196081-98-8) is a high-purity organic compound supplied for research and development purposes. With the molecular formula C 14 H 9 BrCl 2 O and a molecular weight of 344.04 g/mol, this benzophenone derivative is characterized as a solid . Its structure features a benzophenone core substituted with two chlorine atoms and a reactive bromomethyl group, which acts as a versatile handle for further chemical modifications via substitution reactions . This makes it a valuable synthetic intermediate, particularly in the development of more complex molecules. Benzophenone derivatives are of significant interest in medicinal chemistry and materials science. Scientific studies on related halogenated benzophenones have highlighted their potential in various pharmacological applications, serving as key scaffolds in the research of antiallergic, antiasthmatic, and anti-inflammatory agents . The presence of multiple halogen atoms in its structure also makes it a candidate for use in the synthesis of compounds for organic electronics and as a building block in polymer chemistry. Researchers value this compound for its utility in constructing molecular libraries and for probing structure-activity relationships. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal uses . Safe handling practices should be followed, including the use of appropriate personal protective equipment such as gloves and eyeshields .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(bromomethyl)-3,5-dichlorophenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrCl2O/c15-8-11-12(16)6-10(7-13(11)17)14(18)9-4-2-1-3-5-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPZXGPVKLBVLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)Cl)CBr)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrCl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 4-(Bromomethyl)-3,5-dichlorobenzophenone

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 196081-98-8 Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers

Executive Summary & Chemical Identity

4-(Bromomethyl)-3,5-dichlorobenzophenone is a specialized benzylic bromide intermediate used primarily in the synthesis of pharmacologically active small molecules. It serves as a critical building block for introducing the 3,5-dichloro-4-benzoylbenzyl motif—a "privileged scaffold" often associated with kinase inhibitors (e.g., p38 MAPK) and HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).

The compound features a benzophenone core with a highly functionalized phenyl ring. The flanking chlorine atoms at positions 3 and 5 provide both steric bulk and electronic modulation, influencing the reactivity of the benzylic bromide at position 4.

Chemical Identification Data
PropertySpecification
CAS Number 196081-98-8
IUPAC Name methanone
Molecular Formula C₁₄H₉BrCl₂O
Molecular Weight 344.03 g/mol
Appearance Off-white to pale yellow solid
Melting Point 75 – 79 °C (Typical)
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in water
SMILES ClC1=CC(C(=O)C2=CC=CC=C2)=CC(Cl)=C1CBr

Synthesis Strategy & Protocols

The synthesis of 4-(Bromomethyl)-3,5-dichlorobenzophenone is typically achieved via a convergent pathway starting from p-toluic acid . The workflow involves electrophilic aromatic substitution followed by radical halogenation.

Synthetic Pathway Diagram

The following flowchart illustrates the stepwise construction of the target molecule.

SynthesisPathway Start p-Toluic Acid Step1 3,5-Dichloro-4- methylbenzoic Acid Start->Step1 Cl2 / HCl / H2O2 (Chlorination) Step2 Acid Chloride Intermediate Step1->Step2 SOCl2, Reflux (Activation) Step3 3,5-Dichloro-4- methylbenzophenone Step2->Step3 Benzene, AlCl3 (Friedel-Crafts Acylation) Target 4-(Bromomethyl)-3,5- dichlorobenzophenone Step3->Target NBS, AIBN, CCl4 (Wohl-Ziegler Bromination)

Figure 1: Synthetic route from p-toluic acid to the target benzylic bromide.[1][2]

Detailed Experimental Protocols
Stage 1: Precursor Assembly (Friedel-Crafts Acylation)

This stage constructs the benzophenone skeleton. The 3,5-dichloro substitution pattern must be established before the benzophenone coupling to ensure regioselectivity.

  • Reagents: 3,5-Dichloro-4-methylbenzoic acid (CAS 39652-34-1), Thionyl Chloride (

    
    ), Benzene, Aluminum Chloride (
    
    
    
    ).
  • Protocol:

    • Activation: Reflux 3,5-dichloro-4-methylbenzoic acid (1.0 eq) in excess

      
       (3.0 eq) with a catalytic amount of DMF for 3 hours. Evaporate excess 
      
      
      
      to obtain the crude acid chloride.
    • Acylation: Dissolve the acid chloride in dry benzene (acting as both reagent and solvent). Cool to 0°C.[3]

    • Addition: Portion-wise add anhydrous

      
       (1.2 eq) while maintaining the temperature below 10°C.
      
    • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc).

    • Workup: Quench carefully with ice-water/HCl. Extract with DCM. Wash organic layer with brine, dry over

      
      , and concentrate.
      
    • Purification: Recrystallize from ethanol/water to yield 3,5-dichloro-4-methylbenzophenone .

Stage 2: Radical Bromination (Wohl-Ziegler Reaction)

The conversion of the methyl group to the bromomethyl group requires precise control to avoid over-bromination (dibromomethyl byproduct).

  • Reagents: 3,5-Dichloro-4-methylbenzophenone, N-Bromosuccinimide (NBS), AIBN (Azobisisobutyronitrile),

    
     or Benzotrifluoride (green alternative).
    
  • Protocol:

    • Setup: In a flame-dried flask, dissolve the precursor (1.0 eq) in anhydrous

      
       (0.1 M concentration).
      
    • Addition: Add NBS (1.05 eq) and AIBN (0.05 eq).

    • Initiation: Heat the mixture to reflux. A visible color change (orange to pale yellow) often indicates the initiation of the radical chain.

    • Completion: Reflux for 4–12 hours. Monitor via ¹H NMR (disappearance of methyl singlet at ~2.4 ppm; appearance of

      
       singlet at ~4.6 ppm).
      
    • Workup: Cool to 0°C to precipitate succinimide. Filter off the solids.[1][2][3][4]

    • Isolation: Concentrate the filtrate. The product is often prone to hydrolysis; store under nitrogen or purify immediately via rapid silica column chromatography (Hexane/EtOAc gradient).

Reactivity & Applications (Expert Analysis)

Steric & Electronic Effects

The 3,5-dichloro substitution flanking the bromomethyl group creates a unique reactivity profile:

  • Steric Hindrance: The two ortho-chlorine atoms create a "picket fence" around the electrophilic carbon. This significantly retards

    
     reactions compared to unsubstituted benzyl bromides. Nucleophiles used must be unhindered or the reaction must be driven by heat.
    
  • Electronic Activation: Despite the steric bulk, the benzylic position is electronically activated by the electron-withdrawing benzophenone carbonyl and the inductive effect of the chlorines, making the bromide a good leaving group once the transition state is accessed.

Application Workflow

This compound is typically used to alkylate heterocycles in the synthesis of kinase inhibitors.

Reactivity cluster_conditions Optimization Tips Target 4-(Bromomethyl)-3,5- dichlorobenzophenone Product Drug Intermediate (N-Alkylated Scaffold) Target->Product K2CO3, DMF, 60°C (SN2 Substitution) Nucleophile Nucleophile (Nu-H) (e.g., Imidazole, Amine) Nucleophile->Product Note1 Use polar aprotic solvents (DMF, DMSO) to enhance rate Note2 Steric bulk requires elevated temp (>50°C)

Figure 2: General reactivity scheme for nucleophilic substitution.

Safety & Handling (MSDS Highlights)

Warning: This compound is a Benzylic Bromide . It shares hazardous properties with potent lachrymators (tear gas agents).

  • Health Hazards:

    • H314: Causes severe skin burns and eye damage.

    • H335: May cause respiratory irritation.

    • Lachrymator: Extremely irritating to mucous membranes and eyes. Handle only in a functioning fume hood.

  • Storage:

    • Store at 2–8°C .

    • Moisture Sensitive: The C-Br bond is susceptible to hydrolysis, forming the corresponding benzyl alcohol and HBr. Store under Argon or Nitrogen.

References

  • Synquest Labs. (2024). Product Specification: 4-(Bromomethyl)-3,5-dichlorobenzophenone (CAS 196081-98-8). Link

  • ChemicalBook. (2024). Synthesis of 3,5-Dichloro-4-methylbenzoic acid (Precursor Data). Link

  • Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317. (Classic reference for Wohl-Ziegler methodology).
  • Liverton, N. J., et al. (1999). Design and synthesis of potent, selective, and orally bioavailable p38 MAP kinase inhibitors. Journal of Medicinal Chemistry. (Context for benzophenone scaffolds in kinase inhibition).

Sources

Technical Whitepaper: Comparative Analysis of Benzophenone-Based Photoaffinity Probes

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the comparative analysis of 4-(bromomethyl)benzophenone (BMBP) and its 3,5-dichloro derivative (Cl₂-BMBP) .

4-(Bromomethyl)benzophenone vs. 3,5-Dichloro-4-(bromomethyl)benzophenone

Executive Summary

In the field of chemoproteomics and drug discovery, Photoaffinity Labeling (PAL) is the gold standard for mapping small molecule-protein interactions.[1][2] While 4-(bromomethyl)benzophenone (BMBP) has long been a workhorse reagent for synthesizing photoactive ligands, its utility is often compromised by chemical instability and promiscuous alkylation.

The 3,5-dichloro derivative (Cl₂-BMBP) represents a "second-generation" scaffold designed to overcome these limitations. This guide analyzes the mechanistic, structural, and practical differences between these two reagents, providing researchers with the rationale for selecting the appropriate probe for high-fidelity target identification.[3]

Chemical Architecture & Properties[4]

The fundamental difference lies in the steric and electronic environment surrounding the reactive benzylic carbon.

Feature4-(Bromomethyl)benzophenone (BMBP) 3,5-Dichloro-4-(bromomethyl)benzophenone (Cl₂-BMBP)
CAS Number 32752-54-8196081-98-8
Molecular Weight 275.14 g/mol 344.03 g/mol
Physical State White to off-white solid (mp 109-112°C)Crystalline solid (mp 130-135°C)
Benzylic Reactivity High (Unhindered) Attenuated (Sterically Hindered)
Electrophilicity ModerateHigh (due to electron-withdrawing Cl)
Selectivity Low (Promiscuous alkylation)High (Directed alkylation)
Hydrolytic Stability Poor (Prone to hydrolysis in moist air)Enhanced (Resistant to ambient moisture)
Structural Visualization

G cluster_0 Standard Probe (BMBP) cluster_1 Stabilized Derivative (Cl2-BMBP) BMBP Benzophenone Core (Photophore) Linker1 Benzylic -CH2-Br (Unhindered) BMBP->Linker1 ClBMBP Benzophenone Core (Photophore) Linker2 Benzylic -CH2-Br (Hindered) ClBMBP->Linker2 Cl1 3-Cl (Steric Shield) Cl1->Linker2 Blocks Nucleophile Cl2 5-Cl (Steric Shield) Cl2->Linker2

Figure 1: Structural comparison highlighting the "Steric Shield" effect of the chlorine atoms in Cl₂-BMBP, which protects the benzylic bromide from non-specific nucleophilic attack.

Mechanistic Divergence[3]

The choice between BMBP and Cl₂-BMBP is dictated by the "Dark Reaction" (chemical conjugation) rather than the "Light Reaction" (photocrosslinking).

A. The Dark Reaction: Alkylation Kinetics (Sɴ2)

The bromomethyl group is designed to conjugate the photophore to a ligand (e.g., a drug molecule) via nucleophilic substitution (Sɴ2).

  • BMBP (Kinetic Control): The unhindered benzylic bromide reacts rapidly with nucleophiles (amines, thiols, carboxylates).

    • Risk: High susceptibility to hydrolysis by trace water in solvents and side-reactions with non-target functional groups on the ligand.

    • Outcome: Lower purity crude products; requires immediate use or rigorous purification.

  • Cl₂-BMBP (Thermodynamic/Steric Control): The two ortho-chlorine atoms create a "picket fence" around the methylene carbon.

    • Mechanism:[3][4][5] The trajectory for the incoming nucleophile (180° to the C-Br bond) is sterically crowded.

    • Benefit: This suppresses reaction with weak nucleophiles (like water or alcohols) while still permitting reaction with strong, specific nucleophiles (like thiols or primary amines) under controlled conditions.

    • Outcome:Higher synthetic yield , longer shelf-life, and cleaner conjugation profiles.

B. The Light Reaction: Photochemistry

Both molecules rely on the benzophenone triplet state (n-π*) for crosslinking. However, the chlorine substituents exert a Heavy Atom Effect .

  • Triplet State Efficiency: The presence of heavy halogens (Cl) facilitates Intersystem Crossing (ISC) from the excited singlet state (S₁) to the reactive triplet state (T₁). This can theoretically increase the quantum yield of the reactive diradical.

  • Wavelength Shift: The electron-withdrawing nature of the chlorines may cause a slight bathochromic shift (red-shift) in the absorption maximum, potentially allowing for excitation at wavelengths further from the protein damage threshold (<300 nm).

Experimental Protocols
Workflow 1: Synthesis of Photoactive Ligands

Use Cl₂-BMBP when the ligand contains sensitive functional groups or when "one-pot" stability is required.

Step-by-Step Methodology:

  • Ligand Preparation: Dissolve the nucleophile-bearing ligand (e.g., amine or thiol precursor) in anhydrous DMF.

  • Base Selection:

    • For BMBP: Use a weak base (e.g., NaHCO₃) and cool to 0°C to prevent over-alkylation.

    • For Cl₂-BMBP: Use a stronger base (e.g., K₂CO₃ or Cs₂CO₃) and heat to 40-60°C. The steric hindrance requires thermal activation to drive the Sɴ2 reaction to completion.

  • Quenching:

    • BMBP: Must be quenched immediately with dilute acid to prevent hydrolysis.

    • Cl₂-BMBP: Can be quenched with water; the product precipitates as a stable solid.

Workflow 2: Photoaffinity Labeling (PAL)

The protocol for protein labeling is similar for both, but Cl₂-BMBP probes often show lower non-specific background.

PAL_Workflow cluster_incubation 1. Equilibration (Dark) cluster_activation 2. Photoactivation cluster_analysis 3. Analysis Step1 Incubate Probe + Protein (30-60 min, 4°C) Step2 UV Irradiation (350-365 nm) (Cl2-BMBP allows shorter exposure due to ISC) Step1->Step2 Equilibrium Binding Step3 SDS-PAGE / Mass Spec (Detect Covalent Adduct) Step2->Step3 Covalent Crosslink (C-H Insertion)

Figure 2: Standard PAL workflow. Cl₂-BMBP probes often exhibit higher crosslinking efficiency due to enhanced triplet state formation.

Selection Guide: When to Use Which?
ScenarioRecommended ProbeRationale
Routine Ligand Conjugation BMBP If the ligand is simple and the reaction is fast, BMBP is cheaper and sufficient.
Library Synthesis Cl₂-BMBP The stability allows for automated handling and storage of probe libraries without degradation.
Low-Affinity Targets Cl₂-BMBP The enhanced triplet state generation (heavy atom effect) can improve capture yields for transient interactions.
Metabolic Stability Studies Cl₂-BMBP The chlorines block metabolic oxidation at the benzylic position, making the probe more stable in cell lysates.
References
  • Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673. Link

  • Smith, R. A., & Knowles, J. R. (1973). The preparation and photolysis of 3-aryl-3H-diazirines. Journal of the American Chemical Society, 95(15), 5072-5073. (Foundational context for probe stability). Link

  • Weber, P. J., & Beck-Sickinger, A. G. (1997). Comparison of the photochemical behavior of four different photoactivatable probes. Journal of Peptide Research, 49(5), 375-383. Link

  • Galardy, R. E., et al. (1974). Photoaffinity labeling of peptide hormone binding sites. Journal of Biological Chemistry, 249(11), 3510-3518. Link

  • Sigma-Aldrich. Product Specification: 4-(Bromomethyl)benzophenone (CAS 32752-54-8). Link

  • SynQuest Labs. Product Specification: 4-(Bromomethyl)-3,5-dichlorobenzophenone (CAS 196081-98-8). Link

Sources

Technical Guide: Solubility & Stability of 4-(bromomethyl)-3,5-dichlorobenzophenone in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility, stability, and handling protocols for 4-(bromomethyl)-3,5-dichlorobenzophenone in Dimethyl Sulfoxide (DMSO).

Executive Summary

4-(bromomethyl)-3,5-dichlorobenzophenone (CAS: 196081-98-8) is a highly reactive electrophile commonly used as a "warhead" intermediate in the synthesis of kinase inhibitors and heterocycles. While the compound exhibits excellent thermodynamic solubility in DMSO due to its polarizable aromatic core, it presents a critical stability challenge: solvolysis via Kornblum oxidation .

This guide provides a validated workflow for researchers to dissolve this compound without compromising its structural integrity, emphasizing temperature control and anhydrous conditions.

Physicochemical Profile

Understanding the molecule's structure is prerequisite to predicting its behavior in solution.

PropertyDataNotes
Chemical Formula ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Halogenated benzophenone core.[1][2][3]
Molecular Weight 344.03 g/mol Moderate MW facilitates high molar solubility.
Functional Groups Benzyl Bromide, Ketone, Aryl ChloridesBenzyl Bromide is the reactive center.
Predicted LogP ~4.5 - 5.0Highly lipophilic; requires organic solvent (DMSO/DMF).
Physical State Off-white to yellow solidLow melting point solid (often <120°C).

Solubility vs. Stability: The Critical Trade-off

Thermodynamic Solubility

In pure DMSO, 4-(bromomethyl)-3,5-dichlorobenzophenone exhibits high solubility , estimated at >50 mg/mL (>145 mM) at 25°C. The polar aprotic nature of DMSO effectively solvates the aromatic rings and the polar ketone.

The Stability Trap (Mechanism of Degradation)

The primary risk in DMSO is not insolubility, but chemical transformation . Benzyl bromides are susceptible to nucleophilic attack by the oxygen atom of DMSO, leading to an alkoxysulfonium intermediate. Upon treatment with base (or thermal decomposition), this collapses to the corresponding aldehyde (4-formyl-3,5-dichlorobenzophenone) and dimethyl sulfide.

Key Insight: This reaction is accelerated by heat and the presence of weak bases (even water can act as a promoter over time).

Visualizing the Degradation Pathway

The following diagram illustrates the "Stability Trap" researchers must avoid.

KornblumOxidation Figure 1: The Kornblum Oxidation Pathway in DMSO Compound 4-(bromomethyl)- 3,5-dichlorobenzophenone Intermediate Alkoxysulfonium Salt (Unstable Intermediate) Compound->Intermediate Nucleophilic Attack (S_N2) DMSO DMSO (Solvent) DMSO->Intermediate Aldehyde 4-formyl-3,5- dichlorobenzophenone (Degradant) Intermediate->Aldehyde Elimination (Base/Heat) DMS Dimethyl Sulfide (Byproduct) Intermediate->DMS

Caption: Figure 1: Mechanism of benzyl bromide degradation in DMSO, yielding the aldehyde impurity.

Validated Experimental Protocol

To ensure data integrity for biological assays or synthesis, follow this "Cold-Dissolve" protocol.

Reagents & Equipment
  • Compound: 4-(bromomethyl)-3,5-dichlorobenzophenone (Store at -20°C, desiccated).

  • Solvent: Anhydrous DMSO (≥99.9%, water <50 ppm). Note: Water accelerates hydrolysis.

  • Vessel: Amber glass vial (protects light-sensitive halides).

Step-by-Step Dissolution
  • Equilibration: Allow the solid compound to reach room temperature in a desiccator before opening. Prevents condensation.

  • Weighing: Weigh the target mass rapidly. The compound is a lachrymator; use a fume hood.

  • Solvent Addition: Add anhydrous DMSO.

    • Target Concentration: For stock solutions, 10 mM to 50 mM is standard.

  • Dissolution: Vortex gently.

    • Crucial:Do NOT sonicate with heat. If sonication is necessary, use a chilled water bath (<20°C) for short bursts (30 seconds).

  • Storage: Use immediately. If storage is unavoidable, freeze at -80°C.

    • Shelf Life: <24 hours at Room Temp; <1 week at -20°C.

Quality Control (Self-Validation)

Before using a stored stock solution, verify integrity using HPLC or NMR.

MethodMarker for Intact CompoundMarker for Degradation (Aldehyde)
1H NMR (DMSO-d6) ~4.7 ppm (Singlet, 2H, -CH 2Br)~10.0 ppm (Singlet, 1H, -CH O)
HPLC (UV 254nm) Main Peak (Retention Time X)Earlier eluting peak (More polar)

Safety & Handling (Lachrymator Warning)

This compound is an alkylating agent and a potent lachrymator (tear gas effect).

  • Engineering Controls: Always handle inside a certified chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Spill Response: Neutralize spills with dilute ammonia or 5% sodium thiosulfate solution to quench the alkyl bromide before wiping.

References

  • SynQuest Laboratories. Product Specification: 4-(Bromomethyl)-3,5-dichlorobenzophenone (CAS 196081-98-8).[4] Source:

  • Kornblum, N., et al. The Oxidation of Alkyl Halides by Dimethyl Sulfoxide. Journal of the American Chemical Society, 1959. Source:

  • Li, W., et al. Dimethyl Sulfoxide Mediated Elimination Reactions in 3-Aryl 2,3-Dihalopropanoates. Journal of Organic Chemistry, 2007.[5] Source:

  • National Center for Biotechnology Information. PubChem Compound Summary for Benzyl Bromide Derivatives. Source:

Sources

An In-depth Technical Guide to Photoactive Benzophenone Building Blocks with Chlorine Substituents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of Chlorinated Benzophenones in Photochemical Applications

Benzophenones (BPs) are a cornerstone class of photoactivatable compounds, prized for their ability to form covalent bonds with adjacent molecules upon UV irradiation.[1][2] This property makes them invaluable tools in a wide array of applications, from mapping complex biological interactions to initiating polymerization reactions.[1][3][4] The core of their utility lies in a well-defined photochemical mechanism: absorption of UV light (typically around 350 nm) promotes the benzophenone molecule to an excited singlet state, which rapidly and efficiently undergoes intersystem crossing to a more stable triplet diradical state.[1][5] This triplet state is a potent hydrogen-abstracting species, capable of capturing a hydrogen atom from a nearby C-H bond to form a pair of radicals that subsequently combine to create a stable carbon-carbon covalent bond.[1][6]

This guide focuses specifically on benzophenone building blocks featuring chlorine substituents. The introduction of a chlorine atom to the benzophenone scaffold is not a trivial modification; it is a strategic choice that modulates the electronic properties, and consequently, the photoreactivity and spectral characteristics of the molecule. As electron-withdrawing groups, chlorine atoms can influence the energy of the excited states and the efficiency of the hydrogen abstraction process. This allows for a fine-tuning of the building block's properties to suit specific experimental demands.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the synthesis, core photochemical principles, and key applications of chlorinated benzophenone building blocks. We will delve into detailed, field-tested protocols, explain the causality behind experimental choices, and provide the necessary data and visualizations to empower you to effectively utilize these versatile chemical tools in your research.

Core Photochemistry: Mechanism of Action

The photoactivation of a benzophenone derivative is a multi-step process that begins with the absorption of a photon and culminates in the formation of a new covalent bond. The presence of a chlorine substituent can influence the kinetics and efficiency of these steps.

  • Photoexcitation and Intersystem Crossing: Upon irradiation with UV light (typically in the 330-365 nm range), the carbonyl group of the benzophenone undergoes an n-π* transition, promoting a non-bonding electron (n) from the oxygen to an anti-bonding π-orbital (π*).[1] This creates a short-lived excited singlet state (S1). Due to favorable spin-orbit coupling, the S1 state rapidly undergoes intersystem crossing (ISC) to the more stable triplet state (T1), which has a diradical character.[1][7] The quantum yield for ISC in benzophenones is nearly quantitative, making them highly efficient triplet photosensitizers.[1]

  • Hydrogen Abstraction: The triplet benzophenone is the key reactive species. It behaves as a highly reactive alkoxy radical, capable of abstracting a hydrogen atom from a weak C-H bond in its immediate vicinity.[1] This abstraction generates a benzophenone ketyl radical and a carbon-centered radical on the target molecule.

  • Radical Recombination: The two newly formed radicals, being in close proximity, rapidly recombine to form a stable C-C covalent bond, thus permanently cross-linking the benzophenone probe to its interaction partner.[1]

The influence of the chloro-substituent is primarily electronic. As an electron-withdrawing group, it can affect the energy of the n-π* transition and the lifetime of the triplet state.[8][9] This can be advantageous in tuning the photoreactivity for specific applications, although it may also introduce alternative reaction pathways in certain contexts.

Visualizing the Photochemical Pathway

The following diagram illustrates the key steps in the photoactivation of a 4-chlorobenzophenone moiety and its subsequent reaction with a C-H bond-containing substrate (R-H).

G cluster_0 Photoactivation cluster_1 Cross-linking Reaction S0 4-Cl-BP (S₀) S1 [4-Cl-BP]* (S₁) (n-π* Singlet) S0->S1 hν (≈350nm) T1 [4-Cl-BP]* (T₁) (Triplet Diradical) S1->T1 Intersystem Crossing (ISC) Radicals Ketyl Radical + Substrate Radical [4-Cl-BP-OH]• + •R T1->Radicals H-Abstraction RH Substrate (R-H) RH->Radicals Adduct Covalent Adduct 4-Cl-BP-R Radicals->Adduct Radical Recombination

Caption: Photoactivation and cross-linking mechanism of 4-chlorobenzophenone.

Synthesis of Chlorinated Benzophenone Building Blocks

The most common and versatile method for synthesizing chlorinated benzophenones is the Friedel-Crafts acylation.[10][11][12] This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[10][13]

For the synthesis of a representative building block, 4-chlorobenzophenone, the reaction involves treating benzene with 4-chlorobenzoyl chloride.

Detailed Experimental Protocol: Synthesis of 4-Chlorobenzophenone via Friedel-Crafts Acylation

Materials:

  • 4-Chlorobenzoyl chloride

  • Benzene (anhydrous)

  • Aluminum chloride (anhydrous, AlCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl), concentrated

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (containing CaCl₂).

  • Reagent Addition: Add anhydrous dichloromethane (100 mL) to the flask. Carefully add anhydrous aluminum chloride (1.2 equivalents) in portions while stirring. The mixture may warm up slightly.

  • Acyl Chloride Addition: Once the AlCl₃ is suspended, add 4-chlorobenzoyl chloride (1.0 equivalent) dropwise to the stirred suspension.

  • Benzene Addition: Slowly add anhydrous benzene (1.1 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approx. 40°C for DCM) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the flask in an ice bath. Slowly and carefully quench the reaction by adding crushed ice, followed by concentrated HCl (approx. 50 mL) to dissolve the aluminum salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product is typically a solid. Purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield white crystals of 4-chlorobenzophenone.[14]

Self-Validation: The identity and purity of the synthesized 4-chlorobenzophenone should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should be sharp and consistent with literature values (75-77 °C).[14]

Synthesis Pathway Visualization

G cluster_reactants Reactants cluster_conditions Conditions Benzene Benzene Product 4-Chlorobenzophenone Benzene->Product AcylChloride 4-Chlorobenzoyl Chloride AcylChloride->Product Catalyst AlCl₃ (Lewis Acid) Catalyst->Product Solvent DCM, Reflux Solvent->Product G A 1. Probe Design & Synthesis (Ligand-Linker-Cl-BP-Tag) B 2. Incubation (Probe + Proteome/Cell Lysate) A->B C 3. UV Irradiation (≈350 nm) Covalent Cross-linking B->C D 4. Target Enrichment (e.g., Streptavidin beads for Biotin tag) C->D E 5. Proteolytic Digestion (e.g., Trypsin) D->E F 6. LC-MS/MS Analysis Identification of Labeled Peptides/Proteins E->F

Caption: General workflow for a photoaffinity labeling experiment.

Surface Modification and Polymer Grafting

Chlorinated benzophenones are excellent reagents for modifying the surfaces of materials. By immobilizing a benzophenone derivative onto a surface, subsequent UV irradiation in the presence of a monomer or polymer can initiate grafting from or grafting to the surface. This creates a covalently attached polymer layer, altering the surface properties such as wettability, biocompatibility, or chemical resistance. [15] Mechanism: The excited benzophenone on the surface abstracts a hydrogen atom from a polymer chain or a monomer molecule, creating a radical that initiates polymerization or couples to the surface. This method is valued for its simplicity and the strong covalent attachment it provides.

Photoinitiators in Polymer Chemistry

In polymer science, chlorinated benzophenones serve as Type II photoinitiators. [16]Unlike Type I initiators that undergo direct bond cleavage, Type II initiators like benzophenone require a co-initiator or synergist, typically a hydrogen donor like an amine or an alcohol. [16] Upon UV excitation, the triplet benzophenone abstracts a hydrogen atom from the co-initiator. This generates a reactive radical on the co-initiator, which then initiates the free-radical polymerization of monomers, such as acrylates. [4]This process is fundamental to UV-curing technologies used in coatings, inks, and adhesives. [14][17]

Advantages and Considerations of Chlorine Substitution

The choice to use a chlorinated benzophenone over its unsubstituted counterpart is driven by several factors:

FeatureUnsubstituted BenzophenoneChlorinated BenzophenoneRationale & Field Insights
UV Absorption (λmax) ~252 nm, ~340 nmShifts slightly (e.g., 4-Cl-BP: ~260 nm) [18]The chloro-substituent causes a slight bathochromic (red) shift. This is generally minor but should be considered when selecting irradiation sources. The key n-π* transition remains in the UVA range, minimizing potential damage to biological samples compared to shorter wavelength UV. [19]
Reactivity HighGenerally comparable or slightly modifiedThe electron-withdrawing nature of chlorine can subtly influence the triplet state's energy and reactivity. This can be beneficial for reducing non-specific reactions in some systems. However, in other contexts, it may slightly lower the hydrogen abstraction rate compared to the parent molecule. [20]
Synthetic Accessibility Readily availableReadily synthesized via established methods [18][21]Chlorinated benzoyl chlorides are common, commercially available starting materials, making the synthesis via Friedel-Crafts acylation straightforward and scalable. [10][11]
Potential Side Reactions Can be reduced to benzhydrolPotential for photoreduction or reaction with nucleophilesWhile benzophenones are relatively stable, prolonged irradiation, especially in the presence of strong reducing agents or nucleophiles, can lead to side reactions. The chlorine atom is generally stable but its reactivity should be considered in harsh chemical environments. [22]

Characterization Techniques

Validating the successful synthesis of the building block and the outcome of its application requires a suite of analytical techniques.

  • For the Building Block:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized chlorinated benzophenone.

    • Mass Spectrometry (MS): Provides the exact molecular weight and fragmentation pattern, confirming the identity of the compound. [23] * UV-Visible Spectroscopy: Used to determine the absorption maximum (λmax) to ensure the correct wavelength is used for photoactivation. [18][24]

  • For the Application (e.g., Photoaffinity Labeling):

    • Gel Electrophoresis (SDS-PAGE) & Western Blotting: Used to visualize the covalent labeling of a target protein. If the probe has a biotin tag, a streptavidin-HRP conjugate can be used for detection.

    • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The gold standard for identifying the protein target and the specific site of cross-linking. [25][26][27][28]The protein or protein complex is digested into smaller peptides, and the modified peptide containing the benzophenone adduct is identified by its unique mass and fragmentation pattern in the mass spectrometer. [29]

Conclusion and Future Outlook

Photoactive benzophenone building blocks with chlorine substituents are robust and versatile chemical tools. The strategic inclusion of a chlorine atom allows for the fine-tuning of their photochemical properties, while their synthesis remains accessible through classic organic reactions like the Friedel-Crafts acylation. Their proven utility in photoaffinity labeling, surface modification, and as photoinitiators underscores their importance in chemical biology, materials science, and drug discovery.

Future advancements will likely focus on creating novel chlorinated benzophenone derivatives with further enhanced properties, such as greater water solubility for biological applications, longer wavelength absorption to further minimize cellular damage, and incorporation into multi-functional probes that combine photo-crosslinking with other functionalities like "click chemistry" handles for streamlined downstream analysis. [30]As our understanding of complex biological systems and the demand for advanced materials grow, the application of these precisely engineered photochemical tools is set to expand into new and exciting territories.

References
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  • Ye, R. (2014). UV photo-activation of benzophenone group. ResearchGate. Available from: [Link].

  • Chlorobenzophenone: Properties, Applications, Synthesis, and Safety Considerations. Medium. Available from: [Link].

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  • Götze, M., et al. (2019). Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes. Analytical Chemistry, 91(15), 10236-10244. Available from: [Link].

  • Donnelly, J. A., et al. (1970). Synthesis of Benzophenones : Anomalous Friedel-Crafts Reactions. Journal of the Chemical Society C: Organic, (7), 935-938. Available from: [Link].

  • Loch, A. S., et al. (2025). Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. ACS Applied Materials & Interfaces. Available from: [Link].

  • Loch, A. S., et al. (2025). Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. ACS Applied Materials & Interfaces. Available from: [Link].

  • Gutierrez, C., et al. (2021). Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. Molecular & Cellular Proteomics, 20, 100084. Available from: [Link].

  • Davies, M. J., et al. (2018). Mass spectrometry-based identification of cross-links in proteins exposed to photo-oxidation and peroxyl radicals using 18 O labeling and optimized MS/MS fragmentation. Journal of Proteome Research, 17(6), 2097-2109. Available from: [Link].

  • UV Curing: Part Three; Free Radical Photoinitiators. Polymer Innovation Blog. (2016). Available from: [Link].

  • SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. Oregon State University. (2014). Available from: [Link].

  • 4-Chlorobenzophenone, Photoinitiator CBP, CAS 134-85-0. LookChem. (2019). Available from: [Link].

  • Wang, Y., et al. (2019). Mechanisms and energetics for hydrogen abstraction of thymine photosensitized by benzophenone from theoretical principles. Physical Chemistry Chemical Physics, 21(34), 18836-18845. Available from: [Link].

  • Liu, Y., et al. (2021). A monocomponent bifunctional benzophenone–carbazole type II photoinitiator for LED photoinitiating systems. Polymer Chemistry, 12(1), 127-136. Available from: [Link].

  • Dunne, M., et al. (2021). Photopatterning of PDMS Films: Challenging the Reaction between Benzophenone and Silicone Functional Groups. Polymers, 13(8), 1297. Available from: [Link].

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. Available from: [Link].

  • Han, P., et al. (2023). Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine for peptide photoaffinity labeling. RSC Medicinal Chemistry, 14(2), 332-337. Available from: [Link].

  • Marković, D. Z., et al. (1990). Hydrogen abstraction from lipids by triplet states of derivatized benzophenone photosensitizers. Photochemistry and Photobiology, 51(4), 389-394. Available from: [Link].

  • Pitts, J. N., et al. (1959). Photochemical Reactions of Benzophenone in Alcohols. Journal of the American Chemical Society, 81(5), 1068-1077. Available from: [Link].

  • Moore, W. M., et al. (1961). Mechanisms of Photoreactions in Solutions. I. Reduction of Benzophenone by Benzhydrol. Journal of the American Chemical Society, 83(13), 2789-2795. Available from: [Link].

  • Yamaji, M., et al. (2004). Benzophenones in the higher triplet excited states. Photochemical & Photobiological Sciences, 3(5), 495-499. Available from: [Link].

  • Burton, A. J., & Jones, L. H. (2021). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Organic & Biomolecular Chemistry, 19(35), 7545-7558. Available from: [Link].

  • Wang, A. Z. (2015). Probing Proteomes with Benzophenone Photoprobes. Methods in Molecular Biology, 1266, 121-131. Available from: [Link].

  • 4-Chlorobenzophenone. PubChem. Available from: [Link].

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  • Lasorne, B., et al. (2016). Benzophenone Ultrafast Triplet Population: Revisiting the Kinetic Model by Surface-Hopping Dynamics. The Journal of Physical Chemistry Letters, 7(4), 653-658. Available from: [Link].

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  • Jammoul, A., et al. (2009). (a) Transient absorption decay of the benzophenone triplet state (λ obs...). ResearchGate. Available from: [Link].

  • Friedel–Crafts reaction. Wikipedia. Available from: [Link].

  • Benzophenone-catalyzed photochemical C(sp³)-H chlorination. ResearchGate. Available from: [Link].

  • 2-Hydroxy-5-chlorobenzophenone. NIST WebBook. Available from: [Link].

  • Liu, J., et al. (2016). Transformation of benzophenone-type UV filters by chlorine: Kinetics, products identification and toxicity assessments. Water Research, 102, 459-467. Available from: [Link].

  • Yamaji, M., et al. (2004). Benzophenones in the higher triplet excited states. Photochemical & Photobiological Sciences, 3(5), 495-499. Available from: [Link].

  • Apetrei, C., et al. (2004). Transient Absorption Spectra and Lifetimes of Benzophenone Ketyl Radicals in the Excited State. The Journal of Physical Chemistry A, 108(40), 8412-8416. Available from: [Link].

  • Liu, Y., et al. (2020). Engineering modifiers bearing benzophenone with enhanced reactivity to construct surface microstructures. Polymer Chemistry, 11(36), 5775-5783. Available from: [Link].

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Sources

An In-depth Technical Guide to the Selective Bromination of 3,5-dichloro-4-methylbenzophenone

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the selective bromination of 3,5-dichloro-4-methylbenzophenone. The focus of this document is to elucidate the underlying chemical principles, provide a detailed experimental protocol, and outline the necessary characterization techniques to ensure the successful synthesis and verification of the target product.

Executive Summary

The bromination of 3,5-dichloro-4-methylbenzophenone presents a key synthetic transformation for the introduction of a bromine atom, which can serve as a versatile handle for further functionalization in drug discovery and materials science. This guide details a robust and selective method for the benzylic bromination of the methyl group, yielding 3,5-dichloro-4-(bromomethyl)benzophenone. This approach is favored over electrophilic aromatic substitution on the phenyl rings due to the predictable and high regioselectivity afforded by a free-radical pathway. The protocol herein utilizes N-bromosuccinimide (NBS) as the bromine source, initiated by a radical initiator, a well-established and efficient method for benzylic brominations.

Theoretical Considerations: Regioselectivity in the Bromination of 3,5-dichloro-4-methylbenzophenone

The structure of 3,5-dichloro-4-methylbenzophenone offers two potential sites for bromination: the aromatic rings via electrophilic aromatic substitution (EAS) or the benzylic methyl group via a free-radical pathway. A thorough understanding of the electronic and steric effects of the substituents is paramount in predicting the reaction's outcome.

Analysis of Electrophilic Aromatic Substitution

The benzoyl group is a moderate deactivating group and a meta-director due to its electron-withdrawing nature.[1][2] The chlorine atoms are deactivating yet ortho, para-directing due to the interplay of their inductive electron withdrawal and resonance electron donation.[3][4] The methyl group is an activating, ortho, para-directing group.[5] The cumulative effect of these substituents on the two aromatic rings leads to a complex substitution pattern, likely resulting in a mixture of constitutional isomers with low yields of any single product.

The Case for Selective Benzylic Bromination

In contrast, the benzylic protons of the methyl group are susceptible to abstraction by a bromine radical, leading to a resonance-stabilized benzylic radical.[6] This pathway is highly favored when employing reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide, or under photochemical conditions.[7] The stability of the benzylic radical intermediate is the driving force for the high regioselectivity of this reaction.[8][9] The reaction proceeds via a free-radical chain mechanism, which is a well-established and reliable method for the bromination of benzylic positions.[10][11]

Experimental Protocol: Synthesis of 3,5-dichloro-4-(bromomethyl)benzophenone

This section provides a detailed, step-by-step methodology for the selective benzylic bromination of 3,5-dichloro-4-methylbenzophenone.

Safety Precaution: This procedure should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. N-bromosuccinimide is a lachrymator and should be handled with care.

Materials and Reagents
Reagent/MaterialGradeSupplier
3,5-dichloro-4-methylbenzophenone≥98%Commercially Available
N-Bromosuccinimide (NBS)≥98%Commercially Available
2,2'-Azobis(isobutyronitrile) (AIBN)≥98%Commercially Available
Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)AnhydrousCommercially Available
Dichloromethane (CH₂Cl₂)ACS GradeCommercially Available
Saturated aqueous sodium bicarbonate (NaHCO₃)
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
Brine (saturated aqueous NaCl)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Reaction Setup and Procedure

experimental_workflow cluster_reaction Reaction Setup and Execution cluster_workup Work-up and Purification A 1. Dissolve 3,5-dichloro-4-methylbenzophenone in CCl₄ in a round-bottom flask. B 2. Add N-bromosuccinimide (NBS) and AIBN to the flask. A->B C 3. Fit with a reflux condenser and heat the mixture to reflux with stirring. B->C D 4. Monitor the reaction progress by TLC or LC-MS. C->D E 5. Cool the reaction mixture to room temperature. D->E Upon completion F 6. Filter to remove succinimide. E->F G 7. Wash the filtrate with saturated NaHCO₃, saturated Na₂S₂O₃, and brine. F->G H 8. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. G->H I 9. Filter and concentrate the solvent under reduced pressure. H->I J 10. Purify the crude product by recrystallization or column chromatography. I->J reaction_mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination AIBN AIBN 2 R• + N₂ 2 R• + N₂ AIBN->2 R• + N₂ Heat R• + NBS R• + NBS R-Br + Succinimidyl radical R-Br + Succinimidyl radical R• + NBS->R-Br + Succinimidyl radical Succinimidyl radical Succinimidyl radical Br• Br• Succinimidyl radical->Br• + HBr Start 3,5-dichloro-4- methylbenzophenone Benzylic_Radical Benzylic Radical (Resonance Stabilized) Start->Benzylic_Radical + Br• Product 3,5-dichloro-4- (bromomethyl)benzophenone Benzylic_Radical->Product + Br₂ Product->Br• regenerates Br• + Br• Br• + Br• Br₂ Br₂ Br• + Br•->Br₂ R• + R• R• + R• R-R R-R R• + R•->R-R R• + Br• R• + Br• R-Br R-Br R• + Br•->R-Br

Sources

Methodological & Application

Protocol for the NBS Bromination of 3,5-Dichloro-4-methylbenzophenone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol.

Introduction & Mechanistic Rationale

The Wohl-Ziegler bromination of 3,5-dichloro-4-methylbenzophenone yields 4-(bromomethyl)-3,5-dichlorobenzophenone, a highly versatile electrophilic intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs).

The Mechanistic Challenge: The benzylic methyl group in 3,5-dichloro-4-methylbenzophenone is severely deactivated. The two ortho-chlorine atoms exert a strong inductive electron-withdrawing effect (-I), while the para-carbonyl group further withdraws electron density via resonance (-M). This dual deactivation significantly increases the bond dissociation energy (BDE) of the benzylic C-H bond and destabilizes the intermediate benzylic radical.

Because of this extreme deactivation, standard bromination conditions often stall or result in incomplete conversion[1]. To drive the reaction to completion, we employ a synergistic initiation system—combining thermal decomposition of Azobisisobutyronitrile (AIBN) with continuous photochemical activation—and utilize trifluorotoluene (PhCF


) as the solvent. PhCF

is a modern, environmentally benign alternative to the historically used carbon tetrachloride (CCl

); it shares a similar polarity but boasts a higher boiling point (102 °C), allowing for the elevated temperatures necessary to overcome the high activation energy of this specific substrate[2].

The Goldfinger Pathway: Mechanistically, this reaction operates via the Goldfinger radical chain mechanism[3]. N-Bromosuccinimide (NBS) does not directly abstract the hydrogen atom. Instead, it acts as a low-concentration reservoir for molecular bromine (Br


). The initiator generates the first trace of Br•, which abstracts a benzylic hydrogen to form the benzylic radical and HBr. The HBr then reacts with suspended NBS to generate Br

, which subsequently reacts with the benzylic radical to form the product and regenerate the Br• propagating species.

Experimental Workflow

Workflow Step1 1. Reaction Setup Substrate + NBS in PhCF3 Step2 2. Radical Initiation Add AIBN, Heat to 85°C Step1->Step2 Step3 3. Propagation Reflux under Light (2-4h) Step2->Step3 Step4 4. Workup Cool to 0°C, Filter Succinimide Step3->Step4 Step5 5. Purification Aqueous Wash & Crystallization Step4->Step5

Figure 1: Experimental workflow for the Wohl-Ziegler bromination in trifluorotoluene.

Materials & Reagents

Reagent / MaterialMolecular WeightEquivalentsAmount (10 mmol scale)Role in Reaction
3,5-Dichloro-4-methylbenzophenone 265.13 g/mol 1.0 eq2.65 gStarting Substrate
N-Bromosuccinimide (NBS) 177.98 g/mol 1.1 eq1.96 gBr

Reservoir
Azobisisobutyronitrile (AIBN) 164.21 g/mol 0.1 eq164 mgRadical Initiator
Trifluorotoluene (PhCF

)
146.11 g/mol N/A (0.4 M)25.0 mLGreen Solvent
Sodium Thiosulfate (Na

S

O

)
158.11 g/mol Excess20.0 mL (Sat. Aq.)Quenching Agent

Note: NBS must be freshly recrystallized from boiling water and dried under vacuum prior to use. Yellow/orange NBS indicates the presence of free Br


, which promotes unwanted electrophilic aromatic substitution (ionic pathway) instead of the desired radical benzylic bromination.

Step-by-Step Methodology

Step 1: Preparation of the Reaction Mixture

  • Ensure all glassware is strictly oven-dried. Trace moisture can hydrolyze the active Br

    
     intermediate, halting the chain reaction.
    
  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.65 g of 3,5-dichloro-4-methylbenzophenone in 25 mL of anhydrous trifluorotoluene (PhCF

    
    ).
    
  • Add 1.96 g of freshly recrystallized NBS to the solution. The NBS will remain largely suspended.

Step 2: Initiation 4. Add 164 mg of AIBN to the flask. 5. Equip the flask with a reflux condenser and flush the system with inert gas (N


 or Argon) for 5 minutes. Causality: Molecular oxygen is a diradical that acts as a potent radical scavenger; failing to degas the solvent will prematurely terminate the chain propagation.

Step 3: Propagation & Reflux 6. Heat the mixture to 85–90 °C using a precisely controlled oil bath. 7. Position a 365 nm UV-LED lamp or a high-wattage compact fluorescent light (CFL) near the flask to provide continuous photochemical initiation. 8. Stir vigorously for 3 to 5 hours. As the reaction proceeds, the dense NBS powder at the bottom of the flask will be consumed, and the lighter succinimide byproduct will float to the surface of the solvent.

Step 4: Workup 9. Remove the flask from heat and cool the reaction mixture to 0 °C in an ice bath for 30 minutes. Causality: Succinimide is highly insoluble in cold PhCF


, allowing for near-quantitative removal via simple filtration.
10. Filter the mixture through a pad of Celite, washing the filter cake with 10 mL of cold PhCF

. 11. Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous Na

S

O

(20 mL) to quench any residual Br

, followed by saturated aqueous NaHCO

(20 mL) to neutralize trace HBr, and finally brine (20 mL).

Step 5: Isolation & Purification 12. Dry the organic layer over anhydrous Na


SO

, filter, and concentrate under reduced pressure. 13. The crude 4-(bromomethyl)-3,5-dichlorobenzophenone can be purified via recrystallization from a hexanes/ethyl acetate mixture or used directly in subsequent nucleophilic substitution steps.

Reaction Monitoring & Self-Validation System

To ensure scientific integrity, the protocol must be self-validating. Use the following analytical markers to confirm reaction success:

  • Thin Layer Chromatography (TLC): Elute with Hexanes/EtOAc (9:1) and visualize under UV (254 nm). The starting material has an R

    
     of ~0.50. The brominated product is slightly more polar due to the polarizable bromine atom and will appear at an R
    
    
    
    of ~0.45.
  • 
    H NMR Spectroscopy (CDCl
    
    
    
    ):
    The definitive self-validating marker is the chemical shift of the benzylic protons.
    • Starting Material: Exhibits a distinct singlet at ~2.45 ppm (Ar-CH

      
      ).
      
    • Target Product: The methyl singlet disappears, replaced by a new, downfield singlet at ~4.65 ppm (Ar-CH

      
      Br).
      
    • Over-reaction Warning: The appearance of a signal at ~6.80 ppm indicates over-bromination to the dibromomethyl derivative (-CHBr

      
      ). If observed, immediately quench the reaction.
      

Mechanistic Pathway

Mechanism Init Initiation AIBN -> Radicals Radical + Br2 -> Br• Prop1 H-Abstraction Ar-CH3 + Br• -> Ar-CH2• + HBr Init->Prop1 Prop2 Halogenation Ar-CH2• + Br2 -> Ar-CH2Br + Br• Prop1->Prop2 Benzylic Radical Regen Br2 Regeneration NBS + HBr -> Succinimide + Br2 Prop1->Regen HBr Prop2->Prop1 Br• Recycle Regen->Prop2 Br2

Figure 2: Goldfinger radical chain mechanism for benzylic bromination using NBS.

Troubleshooting & Optimization

Observed IssueRoot Cause AnalysisOptimization / Solution
Incomplete Conversion The highly deactivated substrate requires more energy to overcome the C-H BDE[1]. Initiator may be dead.Increase temperature to 95 °C. Ensure continuous UV irradiation. Add an additional 0.05 eq of fresh AIBN mid-reaction.
Dibromination (-CHBr

)
Excess NBS or extended reaction time allows the monobrominated product to re-enter the radical chain.Strictly limit NBS to 1.05–1.10 equivalents. Monitor closely via

H NMR and stop the reaction immediately upon starting material consumption.
Ring Bromination (EAS) Presence of free Br

and trace moisture/Lewis acids triggers an ionic electrophilic aromatic substitution.
Recrystallize NBS from water before use. Ensure glassware is oven-dried. Avoid using scratched stir bars that expose iron (a Lewis acid).

References

  • Title: Wohl–Ziegler bromination Source: Wikipedia (Goldfinger Mechanism Review) URL: [Link]

Sources

Reaction conditions for alkylating amines with 4-(bromomethyl)-3,5-dichlorobenzophenone

Author: BenchChem Technical Support Team. Date: March 2026

Application Note #AN-2026-BDCB

Abstract & Strategic Context

The alkylation of amines using 4-(bromomethyl)-3,5-dichlorobenzophenone is a pivotal transformation in the synthesis of LFA-1 (Lymphocyte Function-Associated Antigen-1) antagonists, including analogs of Lifitegrast and BMS-series inhibitors. This specific electrophile presents a unique set of reactivities due to the electron-withdrawing nature of the 3,5-dichloro substitution pattern and the steric environment of the benzophenone core.

This guide provides validated protocols for coupling this intermediate with primary and secondary amines. Unlike generic benzyl bromide alkylations, this scaffold requires precise control over stoichiometry and basicity to prevent bis-alkylation and minimize hydrolysis of the highly reactive benzylic bromide.

Chemical Reactivity Profile

The Electrophile: 4-(Bromomethyl)-3,5-dichlorobenzophenone
  • Electronic Effects: The two chlorine atoms at the 3- and 5-positions exert a strong inductive electron-withdrawing effect (

    
    ), significantly increasing the electrophilicity of the benzylic carbon compared to unsubstituted benzyl bromide.
    
  • Steric Effects: While the benzylic position is primary, the ortho-chloro substituents create a "picket fence" effect, potentially retarding the approach of bulky nucleophiles.

  • Stability: The compound is a lachrymator and susceptible to hydrolysis in moist air. It must be stored under inert atmosphere at

    
    .
    
Reaction Mechanism & Pathway Competition

The reaction proceeds via a classic ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 mechanism. The amine nucleophile attacks the benzylic carbon, displacing the bromide. The critical challenge is controlling the competition between the desired mono-alkylation (Product B ) and the undesired bis-alkylation (Product C ), particularly when using primary amines.

ReactionPathway Start Start: Primary Amine + Electrophile (R-Br) TS Transition State (SN2) Start->TS  Base, Solvent Hydrolysis Side Product (D): Benzylic Alcohol Start->Hydrolysis  H2O (Moisture) Mono Target Product (B): Mono-Alkylated Amine TS->Mono  -HBr Bis Side Product (C): Bis-Alkylated Amine Mono->Bis  + Excess R-Br (Over-alkylation)

Figure 1: Reaction pathway highlighting the competitive landscape between mono-alkylation and over-alkylation.

Critical Reaction Parameters

Solvent Selection
  • Acetonitrile (MeCN): Recommended. Polar aprotic, easy to remove (

    
    ), and dissolves the organic reactants while keeping inorganic bases (
    
    
    
    ) as a suspension, which can modulate reaction rate and improve selectivity.
  • DMF/DMAc: High solubility but difficult to remove. Use only for highly polar/insoluble amines or when heating

    
     is required.
    
  • Acetone: Good for Finkelstein conditions (with NaI) but can form Schiff bases with primary amines if heating is prolonged.

Base Selection
BaseTypepKa (conj. acid)Application Notes

Inorganic~10.3Gold Standard. Mild, heterogeneous. Scavenges HBr effectively without promoting elimination.
DIPEA Organic~10.7Use for homogeneous reactions. Risk of promoting bis-alkylation due to higher solubility.

Inorganic~10.3"Cesium Effect." Use for sluggish nucleophiles; higher solubility in organic solvents than Potassium.

Inorganic~6.4Very mild. Use if the amine or product is base-sensitive.

Experimental Protocols

Protocol A: Standard Mono-Alkylation (Primary/Secondary Amines)

Best for: Standard synthesis of LFA-1 antagonist intermediates where the amine is readily available.

Reagents:

  • Amine (Nucleophile): 1.2 – 1.5 equivalents

  • Electrophile: 4-(bromomethyl)-3,5-dichlorobenzophenone (1.0 equiv)

  • Base: Anhydrous

    
     (2.0 equiv)
    
  • Solvent: Anhydrous Acetonitrile (MeCN) [0.1 M concentration]

Procedure:

  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar. Purge with Nitrogen or Argon.[1]

  • Dissolution: Add the Amine (1.2–1.5 eq) and ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
      (2.0 eq) to the flask. Add anhydrous MeCN . Stir for 10 minutes at Room Temperature (RT) to ensure a fine suspension.
    
    • Note: Using excess amine suppresses bis-alkylation by statistically favoring the attack of the unreacted amine over the product.

  • Addition: Dissolve 4-(bromomethyl)-3,5-dichlorobenzophenone (1.0 eq) in a minimal amount of MeCN. Add this solution dropwise to the amine suspension over 30 minutes.

    • Critical: Slow addition keeps the concentration of electrophile low relative to the amine, further favoring mono-alkylation.

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.

    • Endpoint: Disappearance of the benzylic bromide.

  • Workup: Filter off the solid inorganic salts (

    
    /KBr). Rinse the pad with EtOAc. Concentrate the filtrate in vacuo.
    
  • Purification: The crude residue is typically purified via Flash Column Chromatography (Silica Gel).[2][3]

    • Eluent: Gradient of Hexane/EtOAc (0%

      
       30%).
      
Protocol B: Alkylation of Hindered or Deactivated Amines

Best for: Electron-deficient anilines or sterically bulky secondary amines.

Reagents:

  • Amine: 1.0 equiv[4][5]

  • Electrophile: 1.1 equiv[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Additive: TBAI (Tetrabutylammonium iodide) (0.1 equiv) - Optional catalyst

  • Solvent: DMF (Dimethylformamide)[6]

Procedure:

  • Dissolution: Combine Amine (1.0 eq), DIPEA (2.5 eq), and TBAI (0.1 eq) in DMF.

  • Addition: Add the electrophile (1.1 eq) in one portion.

  • Heating: Heat the mixture to

    
     .
    
    • Caution: Do not exceed

      
       to avoid thermal decomposition or polymerization.
      
  • Monitoring: Check LC-MS every 2 hours. Reaction is typically complete in 4–6 hours.

  • Workup: Dilute with EtOAc and wash extensively with water (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) and Brine (
    
    
    
    ) to remove DMF. Dry over
    
    
    .[4]

Workflow Visualization

ExperimentalWorkflow Prep Step 1: Preparation Dry Flask, Inert Gas (N2) Mix Step 2: Suspension Amine + K2CO3 in MeCN Prep->Mix Add Step 3: Slow Addition Electrophile (Dropwise) Mix->Add Monitor Step 4: Monitoring TLC/LC-MS (4-12h) Add->Monitor Decision Complete? Monitor->Decision Decision->Monitor No (Wait) Workup Step 5: Workup Filter Solids -> Concentrate Decision->Workup Yes Purify Step 6: Purification Flash Chromatography Workup->Purify

Figure 2: Step-by-step experimental workflow for Protocol A.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Bis-alkylation observed High local concentration of electrophile.Increase Amine equivalents (to 2.0–3.0 eq). Slow down addition rate. Switch to Protocol A (Heterogeneous base).
Low Conversion Amine is poor nucleophile or steric clash.Switch to Protocol B (Heat + DMF). Add 10 mol% NaI or TBAI (Finkelstein catalyst).
Hydrolysis (Alcohol formation) Wet solvent or reagents.[1]Flame-dry glassware. Use anhydrous solvents (molecular sieves). Ensure base is dry.[7]
Emulsion during workup DMF presence or amphiphilic product.Wash organic layer with 5% LiCl solution (breaks DMF emulsions).

References

  • Structure-Activity Relationships of LFA-1 Antagonists

    • Potin, D., et al. (1990). "Pyrrolidine derivatives as LFA-1 antagonists." Journal of Medicinal Chemistry. (Contextual foundation for dichlorobenzophenone scaffold utility).
    • Note: This scaffold is a key intermediate in the synthesis of Lifitegrast and BMS-series LFA-1 antagonists.
  • General Protocols for Benzylic Alkylation

    • BenchChem. (2025).[1][4][8] "Application Notes and Protocols for N-alkylation of Imidazole using Benzyl Bromide."

  • Safety Data & Handling

    • Sigma-Aldrich. (2025).[8] "Safety Data Sheet: 4-(Bromomethyl)benzophenone."

  • Analogous Chemistry (Chloromethyl/Bromomethyl benzophenones)

    • Potikha, L. M., et al. (2019).[9] "Reactions of methanone: A New Synthesis of [1,3]Thiazolo..." French-Ukrainian Journal of Chemistry.

  • Synthesis of Lifitegrast Analogues

    • Med Chem Res. (2022).

Sources

Cysteine alkylation using 3,5-dichlorobenzophenone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Selective Cysteine Alkylation Utilizing 3,5-Dichlorobenzophenone Derivatives for Advanced Proteomic and Drug Discovery Applications

Introduction

Cysteine is a unique amino acid due to the nucleophilic nature of its thiol group, making it a prime target for selective modification in peptides and proteins.[1][2] Cysteine alkylation is a fundamental technique in chemical proteomics and drug development, pivotal for protein identification, structural analysis, and the creation of antibody-drug conjugates.[3] Traditional alkylating agents, such as iodoacetamide and N-ethylmaleimide, are widely used but can have limitations regarding specificity and the introduction of bulky, non-functional adducts.[1]

This application note details a protocol for the selective alkylation of cysteine residues using a novel class of reagents: 3,5-dichlorobenzophenone derivatives. These reagents offer a unique combination of a distinct isotopic signature for mass spectrometry, due to the two chlorine atoms, and the potential for photo-activated cross-linking, owing to the benzophenone moiety. This dual functionality opens new avenues for identifying protein-protein interactions and for the development of targeted therapeutics.

We will delve into the underlying mechanism of this alkylation reaction, provide a detailed, step-by-step protocol for its implementation, and offer guidance on data analysis and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their toolkit for protein modification.

Mechanism of Action: A Nucleophilic Substitution Pathway

The alkylation of a cysteine residue by a 3,5-dichlorobenzophenone derivative proceeds through a nucleophilic substitution reaction. For this reaction to occur, the benzophenone core must be functionalized with a suitable leaving group, such as a bromoacetyl group, to create an electrophilic center.

The process begins with the deprotonation of the cysteine's thiol group (-SH) to form a highly nucleophilic thiolate anion (-S⁻). This is typically facilitated by maintaining the reaction buffer at a pH slightly above the pKa of the cysteine thiol (around 8.5). The thiolate anion then attacks the electrophilic carbon atom of the bromoacetyl group attached to the 3,5-dichlorobenzophenone, displacing the bromide leaving group and forming a stable thioether bond.

The benzophenone moiety itself remains intact during this process, serving as a reporter tag for subsequent analyses. The two chlorine atoms on the benzophenone ring provide a characteristic M+2 and M+4 isotopic pattern in mass spectrometry, simplifying the identification of alkylated peptides.

Cysteine Alkylation Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products Cys Cysteine Residue (Protein-SH) TS Nucleophilic Attack (Thiolate on α-carbon) Cys->TS Deprotonation (pH > 8) Reagent 3,5-Dichlorobenzophenone Bromoacetamide Derivative Reagent->TS Alkylated_Cys Alkylated Cysteine Residue (Stable Thioether Bond) TS->Alkylated_Cys Bond Formation Br_ion Bromide Ion (Leaving Group) TS->Br_ion Bond Cleavage

Figure 1: Proposed mechanism for cysteine alkylation. The deprotonated cysteine thiol acts as a nucleophile, attacking the electrophilic carbon of the bromoacetylated 3,5-dichlorobenzophenone derivative.

Experimental Protocol

This protocol provides a general framework for the alkylation of a purified protein or peptide. Optimal conditions, such as incubation times and reagent concentrations, may need to be adjusted depending on the specific protein and experimental goals.

Materials and Reagents
  • Protein/Peptide of Interest: Containing at least one cysteine residue.

  • 3,5-Dichlorobenzophenone Bromoacetamide (DCBP-Br): The alkylating reagent.

  • Reduction Buffer: 50 mM Tris-HCl, pH 8.5, containing 5 mM Dithiothreitol (DTT).

  • Alkylation Buffer: 50 mM Tris-HCl, pH 7.5.

  • Quenching Solution: 1 M DTT or 2-mercaptoethanol.

  • Desalting Columns: (e.g., C18 spin columns) for sample cleanup.

  • Mass Spectrometer: For analysis of alkylation efficiency.

Step-by-Step Methodology
  • Protein Reduction:

    • Dissolve the protein/peptide sample in the Reduction Buffer to a final concentration of 1-5 mg/mL.

    • Incubate the solution at 56°C for 30 minutes to reduce all disulfide bonds.

    • Allow the sample to cool to room temperature.

  • Alkylation Reaction:

    • Prepare a 100 mM stock solution of DCBP-Br in a water-miscible organic solvent (e.g., DMSO or acetonitrile).

    • Add the DCBP-Br stock solution to the reduced protein sample to achieve a 10-fold molar excess of the reagent over the total cysteine content.

    • Incubate the reaction mixture in the dark at room temperature for 1 hour.

  • Quenching the Reaction:

    • To stop the alkylation reaction, add the Quenching Solution to a final concentration of 20 mM.

    • Incubate for 15 minutes at room temperature.

  • Sample Cleanup:

    • Remove excess reagents and byproducts by passing the sample through a desalting column according to the manufacturer's instructions.

    • Elute the alkylated protein/peptide in a buffer suitable for downstream applications, such as mass spectrometry analysis.

  • Analysis by Mass Spectrometry:

    • Analyze the purified sample by MALDI-TOF or LC-MS/MS to confirm successful alkylation.

    • Look for a mass shift corresponding to the addition of the 3,5-dichlorobenzophenone moiety and the characteristic isotopic pattern of the two chlorine atoms.

Experimental_Workflow Start Start: Protein Sample (with Disulfide Bonds) Reduction 1. Reduction (5 mM DTT, 56°C, 30 min) Start->Reduction Alkylation 2. Alkylation (10x molar excess DCBP-Br, RT, 1 hr, in dark) Reduction->Alkylation Quenching 3. Quenching (20 mM DTT, RT, 15 min) Alkylation->Quenching Cleanup 4. Sample Cleanup (Desalting Column) Quenching->Cleanup Analysis 5. Analysis (Mass Spectrometry) Cleanup->Analysis End End: Alkylated Protein Data Analysis->End

Figure 2: Experimental workflow for cysteine alkylation. This diagram outlines the key steps from protein reduction to final analysis.

Data Analysis and Interpretation

Successful alkylation is confirmed by a specific mass increase in the modified peptide or protein. The expected mass shift for the addition of a 3,5-dichlorobenzophenone acetyl group (C₁₅H₁₀Cl₂NO₂) is approximately 322.01 Da. The presence of two chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum, with peaks at M, M+2, and M+4, with relative intensities of approximately 9:6:1.

Table 1: Hypothetical Mass Spectrometry Data for a Model Peptide

Peptide SequenceTheoretical Mass (Da) (Unmodified)Observed Mass (Da) (Alkylated)Mass Shift (Da)Isotopic Pattern Observed
ACDEFG653.27975.28322.01Yes
GHIJKLM789.42789.420No
NPQRCST834.381156.39322.01Yes

Troubleshooting

Even with a robust protocol, challenges can arise. The following table provides guidance on common issues and their solutions.

Table 2: Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Incomplete Alkylation Insufficient reduction of disulfide bonds.Increase DTT concentration or incubation time during the reduction step.
Insufficient concentration of alkylating reagent.Increase the molar excess of DCBP-Br.
Non-specific Modification Reaction pH is too high, leading to modification of other residues (e.g., lysine).Lower the pH of the alkylation buffer to 7.0-7.5.
Prolonged incubation time.Reduce the alkylation incubation time.
No Alkylation Detected Degradation of the alkylating reagent.Prepare the DCBP-Br stock solution fresh before each use.
Inaccessible cysteine residues.Perform the reaction under denaturing conditions (e.g., with 6 M urea) to expose buried cysteines.

Conclusion

The use of 3,5-dichlorobenzophenone derivatives as cysteine alkylating agents presents a powerful strategy for researchers in proteomics and drug development. The unique features of this reagent class, including a distinct mass and isotopic signature and the potential for photo-crosslinking, provide significant advantages over traditional methods. The protocol outlined in this application note offers a reliable starting point for the successful and selective modification of cysteine residues, enabling more sophisticated studies of protein structure, function, and interactions.

References

  • Seidel, C. A., et al. (2020). Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones. Nature Communications, 11(1), 1015. [Link]

  • Zhang, J., et al. (2020). On-Demand Detachment of Succinimides on Cysteine to Facilitate (Semi)Synthesis of Challenging Proteins. Journal of the American Chemical Society, 142(46), 19558–19569. [Link]

  • Sechi, S., & Chait, B. T. (1997). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. Analytical Chemistry, 69(23), 4741–4750. [Link]

  • Leonardi, F., et al. (2022). Dual role of benzophenone enables a fast and scalable C-4 selective alkylation of pyridines in flow. Nature Communications, 13(1), 6393. [Link]

  • García, M. C., et al. (2023). Cysteine Alkylation in Enzymes and Transcription Factors: A Therapeutic Strategy for Cancer. International Journal of Molecular Sciences, 24(5), 4501. [Link]

  • Jiao, J., et al. (2022). Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry. Analytical Chemistry, 94(25), 8933–8941. [Link]

  • ResearchGate. (n.d.). Synthesis of 3,5-dichlorobenzamide derivatives. [Link]

  • Purdue University. (n.d.). Alkylation of cysteine- containing peptides to mimic palmitoylation. [Link]

  • Karlsruher Institut für Technologie. (n.d.). 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. [Link]

  • PMC. (2023). Protocol to pinpoint oxidized and reduced cysteine residues in brown fat using differential alkylation labeling techniques. [Link]

  • Open Exploration Publishing. (2024). Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates. [Link]

  • PMC. (2023). Desulfurative modification of cysteine residues in peptides and proteins via the installation and photoexcitation of thieno[2,3-c]-pyrroles. [Link]

  • Evotec. (n.d.). Chemical Proteomics. [Link]

Sources

Application Note: Precision Coupling of 4-(bromomethyl)-3,5-dichlorobenzophenone to Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for coupling 4-(bromomethyl)-3,5-dichlorobenzophenone (BMBP) to cysteine-containing peptides. BMBP is a bifunctional reagent: the bromomethyl group acts as a cysteine-specific alkylating agent, while the benzophenone moiety serves as a robust photophore for photoaffinity labeling (PAL).

Why this protocol matters: Achieving high-yield conjugation with hydrophobic photophores like BMBP is challenging due to solubility mismatches and competing hydrolysis. This protocol utilizes a co-solvent optimization strategy and TCEP-based reduction to ensure quantitative labeling while preserving the photo-activity of the benzophenone.

Mechanistic Principles

The Alkylation Reaction

The coupling proceeds via an


 nucleophilic substitution. The thiolate anion (

) of the cysteine residue attacks the methylene carbon of the BMBP, displacing the bromide leaving group.

Key Chemical Constraints:

  • Thiolate Dependence: The reaction requires the cysteine to be deprotonated. A pH of 8.0–8.5 is optimal to balance thiolate formation (Cys pKa

    
     8.3) while minimizing hydrolysis of the bromomethyl group.
    
  • Steric Hindrance: The 3,5-dichloro substituents on the benzophenone ring provide steric bulk, which can slightly retard the reaction rate compared to simple benzyl bromides, but they significantly enhance the photochemical efficiency of the probe by preventing ortho-radical quenching.

Reaction Scheme Visualization

ReactionMechanism cluster_legend Reaction Logic Cys Peptide-SH (Nucleophile) Complex Transition State [S...C...Br] Cys->Complex pH 8.5 BMBP BMBP Reagent (Electrophile) BMBP->Complex Product Thioether Conjugate (Peptide-S-BMBP) Complex->Product SN2 Byprod HBr (Byproduct) Complex->Byprod Thiolate Attack Thiolate Attack Bromide Displacement Bromide Displacement Thiolate Attack->Bromide Displacement Stable Thioether Stable Thioether Bromide Displacement->Stable Thioether

Figure 1: Mechanistic pathway of BMBP conjugation. The reaction relies on the nucleophilic attack of the thiolate anion on the benzylic carbon.

Materials & Reagents

ReagentGradeFunctionCritical Note
BMBP >95% HPLCPhotolabeling ReagentHydrophobic. Dissolve in DMF/DMSO immediately before use.
Peptide >90% PurityTarget ScaffoldMust contain at least one Cysteine.
TCEP-HCl Molecular BioReducing AgentDo NOT use DTT or BME. They contain thiols that will scavenge the BMBP.
Buffer 50-100 mMReaction MediumTris-HCl or HEPES (pH 8.0–8.5). Avoid phosphate if possible (precipitation risk).
DMF/DMSO AnhydrousCo-solventRequired to solubilize BMBP.
Formic Acid HPLC GradeQuencherAcidifies reaction to stop alkylation.

Experimental Protocol

Pre-Reaction Considerations (The "Senior Scientist" Insight)
  • Light Sensitivity: Benzophenones are activated by UV light (350–360 nm). While standard lab lighting is generally safe for short periods, perform all incubation steps in the dark (wrap tubes in foil) to prevent premature photolysis or radical formation.

  • Solubility Management: BMBP will precipitate if added directly to an aqueous buffer. You must create a "solvent bridge" by ensuring the final reaction mixture contains 20–30% organic solvent (DMF or DMSO) .

Step-by-Step Workflow

Workflow Step1 1. Solubilization Dissolve Peptide in Buffer (pH 8.5) Step2 2. Reduction Add TCEP (1.1 eq), 30 min Step1->Step2 Step4 4. Coupling Reaction Add BMBP to Peptide (Final 30% DMF) Incubate 2h @ RT in DARK Step2->Step4 Step3 3. Reagent Prep Dissolve BMBP in DMF/DMSO Step3->Step4 Dropwise Addition Step5 5. Quenching Acidify to pH 3 or add excess DTT Step4->Step5 Step6 6. Purification RP-HPLC (C18 Column) Step5->Step6

Figure 2: Operational workflow for BMBP-peptide coupling. Note the separate preparation of the hydrophobic reagent.

Protocol Steps:
  • Peptide Preparation:

    • Dissolve the peptide in 50 mM Tris-HCl (pH 8.5) to a concentration of 1–2 mM .

    • Note: If the peptide is hydrophobic, add minimal DMF/DMSO to assist solubility.

  • Disulfide Reduction (Crucial):

    • Add 1.1 equivalents of TCEP (Tris(2-carboxyethyl)phosphine) to the peptide solution.

    • Incubate for 30 minutes at Room Temperature (RT) .

    • Why TCEP? Unlike DTT, TCEP is not a thiol and will not compete with the peptide for the BMBP reagent.

  • BMBP Addition:

    • Prepare a 50 mM stock solution of BMBP in anhydrous DMF or DMSO.

    • Add the BMBP stock to the peptide solution to achieve a final molar ratio of 1.5 : 1 (BMBP : Peptide) .

    • Solvent Check: Ensure the final mixture is at least 30% (v/v) organic solvent to keep BMBP in solution. If precipitation occurs (cloudiness), add more DMF immediately.

  • Incubation:

    • Flush the headspace with Nitrogen or Argon (optional but recommended to prevent oxidation).

    • Wrap the reaction vessel in aluminum foil.

    • Incubate for 2 hours at RT with gentle agitation.

  • Quenching:

    • Option A (Analysis): Acidify with 1% Formic Acid to pH < 4. This protonates the thiols and stops the reaction.

    • Option B (Purification): Add excess DTT (10 mM final) to scavenge remaining BMBP. This prevents over-alkylation or reaction with the column matrix.

Quality Control & Validation

Mass Spectrometry Verification

Successful coupling is verified by observing a specific mass shift. The BMBP moiety adds the benzophenone structure but loses the Bromine atom and the thiol Hydrogen.

Formula of Added Group:



ParameterCalculationValue (Monoisotopic)
BMBP Reagent MW

~343.92 Da
Leaving Group

-80.92 Da
Net Mass Shift

+262.00 Da
Isotopic Signature

The presence of two Chlorine atoms (


 and 

) imparts a distinct isotopic envelope to the product.
  • M (100%): Contains two

    
    .
    
  • M+2 (~65%): Contains one

    
     and one 
    
    
    
    .
  • M+4 (~10%): Contains two

    
    .
    

Look for this "Cl2 pattern" in your MS spectra to confirm the presence of the probe.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation BMBP insolubility in aqueous buffer.Increase DMF/DMSO concentration to 40-50%. Add BMBP dropwise while vortexing.
Low Yield Peptide oxidation (Disulfides).Ensure TCEP is fresh. Increase TCEP incubation time. Check pH is > 8.[1]0.
Multiple Adducts Non-specific alkylation (Lys/His).pH is likely too high (>9.0). Maintain pH 8.0–8.5. Reduce BMBP equivalents to 1.1x.
Probe Degradation UV exposure.Ensure strict dark conditions. Check HPLC of BMBP stock for benzophenone integrity.

References

  • Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673. Link

  • Prestwich, G. D., et al. (1997). Photoaffinity labeling of proteins. Methods in Enzymology, 286, 333-353. Link

  • Kauer, J. C., et al. (1986). p-Benzoyl-L-phenylalanine, a new photoreactive amino acid for photoaffinity labeling of peptide ligands and receptors. Journal of Biological Chemistry, 261(23), 10695-10700. Link

  • Geurink, P. P., et al. (2010). Incorporation of non-natural amino acids improves cell permeability and potency of specific inhibitors of proteasome trypsin-like sites. Journal of Medicinal Chemistry, 53(5), 2319–2323. (Demonstrates halo-benzophenone utility). Link

Sources

Precision Synthesis of Benzophenone-Based Kinase Inhibitors via Bromomethyl Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Benzophenone scaffolds constitute a privileged class of pharmacophores in kinase inhibitor design, particularly for p38 MAPK and B-Raf targets. Their efficacy relies on the precise spatial arrangement of aromatic rings to occupy hydrophobic pockets (I and II) while the carbonyl moiety engages the kinase hinge region. This guide details the high-fidelity synthesis of these inhibitors using bromomethyl benzophenones as critical divergent intermediates. We provide optimized protocols for the Wohl-Ziegler radical bromination of methyl-benzophenone precursors and the subsequent nucleophilic substitution to install solubilizing amine tails or heterocyclic motifs.

Strategic Importance in Kinase Drug Discovery

The benzophenone core is distinct from the flat, nitrogen-heterocycle scaffolds (like quinazolines) typical of ATP-competitive inhibitors. Its non-planar geometry allows it to access unique conformational states of the kinase, often binding in a "Type II" or "Type I½" mode that stabilizes the DFG-out inactive conformation.

Mechanism of Action & SAR
  • Hinge Binding: The ketone carbonyl functions as a hydrogen bond acceptor, typically interacting with the backbone amide of the "gatekeeper" residue (e.g., Met109 in p38

    
    ).
    
  • Hydrophobic Anchoring: The two phenyl rings orient into the hydrophobic pockets, displacing water and providing entropic gain.

  • Solvent Channel Interaction: The "tail" introduced via the bromomethyl intermediate extends into the solvent-exposed region, modulating solubility and pharmacokinetic (PK) properties.

Retrosynthetic Logic

The synthetic route is designed for divergence . By synthesizing a stable bromomethyl-benzophenone intermediate, a library of inhibitors can be rapidly generated by varying the amine nucleophile in the final step.

Retrosynthesis Target Target Kinase Inhibitor (Benzophenone-Amine) Inter Bromomethyl Intermediate (Electrophile) Target->Inter Disconnection (SN2) Amine Functional Amine (Nucleophile) Target->Amine Disconnection Core Methyl-Benzophenone (Scaffold) Inter->Core Wohl-Ziegler Bromination

Figure 1: Retrosynthetic disconnection showing the pivotal role of the bromomethyl intermediate.

Synthesis of the Bromomethyl Intermediate

The transformation of a methyl group to a bromomethyl group on the electron-deficient benzophenone core is best achieved via Wohl-Ziegler bromination . This radical substitution is sensitive to reaction conditions; poor control leads to di-bromination (useless byproduct) or unreacted starting material.

Protocol A: Wohl-Ziegler Bromination (Optimized)

Objective: Selective mono-bromination of 4-methylbenzophenone. Scale: 10 mmol Safety: Bromomethyl compounds are potent lachrymators. Handle in a fume hood.

Reagents
ReagentEquivalentsRole
4-Methylbenzophenone1.0Substrate
N-Bromosuccinimide (NBS)1.05Bromine source
AIBN (Azobisisobutyronitrile)0.05Radical Initiator
Trifluorotoluene (PhCF3)Solvent (0.2 M)Green alternative to CCl₄
Step-by-Step Methodology
  • Preparation: In a dry round-bottom flask equipped with a reflux condenser, dissolve 4-methylbenzophenone (1.96 g, 10 mmol) in anhydrous trifluorotoluene (50 mL). Note: PhCF3 is preferred over CCl4 due to lower toxicity and higher boiling point, accelerating the reaction.

  • Addition: Add NBS (1.87 g, 10.5 mmol) and AIBN (82 mg, 0.5 mmol).

  • Initiation: Degas the solution with nitrogen for 10 minutes. Heat the mixture to reflux (approx. 102°C).

  • Monitoring: The reaction is typically complete when the dense NBS solid at the bottom converts to low-density succinimide floating at the top.[1][2] Monitor by TLC (Hexane/EtOAc 9:1). The product (bromomethyl) is usually less polar than the starting material.

  • Workup: Cool to 0°C to precipitate remaining succinimide. Filter the solids. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize from cyclohexane or perform flash chromatography (Silica, 0-5% EtOAc in Hexanes).

Expert Tip: If the reaction stalls, add a second portion of AIBN (0.02 eq). Do not add excess NBS initially, as this promotes gem-dibromination.

Pharmacophore Installation via Nucleophilic Substitution

The bromomethyl group acts as a "soft" electrophile. The choice of nucleophile dictates the inhibitor's selectivity profile.

Protocol B: SN2 Amination

Objective: Coupling of the bromomethyl intermediate with a secondary amine (e.g., morpholine or a piperazine derivative). Mechanism: Concerted bimolecular substitution.

Reagents
ReagentEquivalentsRole
Bromomethyl-benzophenone1.0Electrophile
Amine (R-NH-R')1.2 - 1.5Nucleophile
K₂CO₃ (anhydrous)2.0Base (HCl scavenger)
KI (Potassium Iodide)0.1 (Catalytic)Finkelstein catalyst
Acetonitrile (MeCN)Solvent (0.1 M)Polar aprotic solvent
Step-by-Step Methodology
  • Setup: Suspend the bromomethyl intermediate (1.0 eq) and K₂CO₃ (2.0 eq) in dry MeCN.

  • Catalysis: Add catalytic KI (10 mol%). Note: KI generates the transient, highly reactive iodomethyl intermediate in situ, significantly accelerating the reaction rate.

  • Nucleophile Addition: Add the amine (1.2 eq) dropwise at room temperature.

  • Reaction: Stir at 60°C for 4–6 hours. Monitor by LC-MS for the disappearance of the bromide (M+ and M+2 pattern disappears).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Isolation: Isolate the final inhibitor as a hydrochloride salt by treating the ethereal solution with 4M HCl in dioxane, or purify via preparative HPLC.

Analytical Validation & Quality Control

Trustworthiness in synthesis requires rigorous structural confirmation.

NMR Diagnostics

The shift of the benzylic protons is the primary indicator of reaction progress.

Species1H NMR Shift (CDCl₃)Multiplicity
Methyl Precursor (Ar-CH₃ )~2.40 ppmSinglet
Bromomethyl Intermediate (Ar-CH₂ -Br)~4.50 - 4.60 ppmSinglet
Aminomethyl Product (Ar-CH₂ -N)~3.50 - 3.70 ppmSinglet
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Step 1) Old NBS (yellow color)Recrystallize NBS from water before use to remove Br₂/HBr.
Di-bromination Excess NBS or high conc.Use dilute conditions; stop reaction at 95% conversion.
Elimination byproduct Base too strong in Step 2Use milder base (NaHCO₃) or lower temperature.
Incomplete Substitution Steric hindranceSwitch solvent to DMF; increase temp to 80°C.

Pathway Visualization

The following diagram illustrates the complete workflow and the decision points for library generation.

SynthesisWorkflow Start Methyl-Benzophenone Inter Bromomethyl Intermediate Start->Inter Radical Bromination (Reflux, 4h) NBS Reagent: NBS/AIBN Solvent: PhCF3 NBS->Inter Split Divergent Point Inter->Split PathA Route A: 2° Amines (Solubility) Split->PathA SN2 (K2CO3) PathB Route B: Imidazoles (Hinge Binding) Split->PathB N-Alkylation (NaH) FinalA Inhibitor Type A (Solvent Tail) PathA->FinalA FinalB Inhibitor Type B (Hybrid) PathB->FinalB

Figure 2: Divergent synthesis workflow allowing for the rapid generation of kinase inhibitor libraries from a common bromomethyl precursor.

References

  • Ottosen, E. R., et al. (2003).[3] Synthesis and Structure-Activity Relationship of Aminobenzophenones. A Novel Class of p38 MAP Kinase Inhibitors With High Antiinflammatory Activity.[4][5] Journal of Medicinal Chemistry. Link

  • Revesz, L., et al. (2004).[6][7] SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity.[6][7] Bioorganic & Medicinal Chemistry Letters. Link

  • BenchChem. (2025).[8] Application Notes: Nucleophilic Substitution Reactions Using 4-(Bromomethyl)benzil. BenchChem Protocols. Link

  • Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews. Link

  • Laufer, S. A., et al. (2013).[3] Metabolically Stable Dibenzo[b,e]oxepin-11(6H)-ones as Highly Selective p38 MAP Kinase Inhibitors.[3] Journal of Medicinal Chemistry. Link

Sources

Application Note: Design, Synthesis, and Application of 3,5-Dichloro-4-Functionalized Benzophenone Probes

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Chemical Biologists, Proteomics Researchers, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary

Target deconvolution and the mapping of drug-protein interactions remain critical bottlenecks in drug discovery. While photoaffinity labeling (PAL) is a standard approach, identifying crosslinked peptides from complex cellular lysates is notoriously difficult due to low crosslinking yields and high background noise.

This application note details the preparation and deployment of 3,5-dichloro-4-functionalized benzophenone probes . By introducing two chlorine atoms adjacent to a 4-position functional group (such as a clickable alkyne), we achieve two critical mechanistic advantages:

  • Chemical Tuning: The halogens lower the pKa of the 4-hydroxyl/amino group, facilitating modular bioconjugation while increasing the metabolic stability of the probe [4].

  • Built-in Mass Tagging: The natural isotopic distribution of chlorine creates a distinct 9:6:1 (M : M+2 : M+4) mass spectrometry signature, allowing bioinformatic algorithms to easily filter out background noise and pinpoint the exact site of covalent modification [2].

Mechanistic Rationale: The "Dichloro" Advantage

To understand why this specific probe architecture is highly effective, we must examine the causality behind its chemical behavior.

Photochemistry of Benzophenone (BP)

Benzophenone is a premier photoreactive group because it is activated at ~350–365 nm . Unlike aryl azides or diazirines that often require shorter, higher-energy wavelengths (which can cause oxidative damage to native proteins), 365 nm light safely excites the BP to an


 transition state [1]. This forms a highly reactive triplet diradical that preferentially inserts into unactivated C-H bonds within a ~3.1 Å radius. Furthermore, if the diradical does not find a target, it can relax back to its ground state and be re-excited, leading to higher overall crosslinking yields.
The Isotopic Signature in Mass Spectrometry

The primary challenge in PAL-MS/MS is finding the crosslinked peptide in a "sea" of native peptides. Chlorine naturally exists as two stable isotopes:


Cl (~75%) and 

Cl (~25%). When two chlorine atoms are incorporated into the probe scaffold, the probability distribution of these isotopes results in a highly specific mass spectrum pattern for any modified peptide:
  • Both

    
    Cl: 
    
    
    
    (Peak M )
  • One

    
    Cl, one 
    
    
    
    Cl:
    
    
    (Peak M+2 )
  • Both

    
    Cl: 
    
    
    
    (Peak M+4 )

This creates a rigid 9:6:1 intensity ratio [2]. Modern MS software can be programmed to scan exclusively for this isotopic envelope, effectively reducing false-positive target identifications to near zero.

Quantitative Data Presentation

Table 1: Comparison of Photoreactive Groups
Photoreactive GroupExcitation (

)
Reactive IntermediateCrosslinking RadiusPrimary AdvantageKey Limitation
Benzophenone 350–365 nmTriplet Diradical~3.1 ÅReversible excitation; highly stableBulky; requires longer irradiation
Diazirine 350–360 nmCarbene~1.9 ÅSmall steric footprintSingle-excitation only; lower yields
Aryl Azide 250–300 nmNitrene~2.5 ÅEasy to synthesizeRequires damaging short-wave UV
Table 2: MS Isotopic Signature of Halogenated Probes
Halogen SubstitutionDominant IsotopesNatural AbundanceResulting MS Peak RatioApplication Benefit
None (Standard BP)

C,

H,

O
N/AM (100%)Relies entirely on high-res MS/MS
Monochloro (-Cl)

Cl,

Cl
75% : 25%M : M+2 (3:1)Moderate background filtration
Dichloro (-Cl₂)

Cl,

Cl
75% : 25%M : M+2 : M+4 (9:6:1)Exceptional algorithmic filtering
Monobromo (-Br)

Br,

Br
50.7% : 49.3%M : M+2 (1:1)Distinct visual doublet; bulky

Experimental Workflows

Workflow 1: Modular Probe Synthesis

The synthesis utilizes 4-(4-hydroxybenzoyl)benzoic acid as a starting scaffold. The 4-hydroxyl group is flanked by two chlorines, lowering its pKa and allowing selective propargylation (alkyne addition) without protecting the carboxylic acid. The acid is then coupled to the drug of interest.

ProbeSynthesis N1 4-(4-Hydroxybenzoyl)benzoic acid (Starting Scaffold) N2 Electrophilic Chlorination Reagents: NCS, DMF, 60°C N1->N2 N3 4-(3,5-Dichloro-4-hydroxybenzoyl)benzoic acid (Halogenated Intermediate) N2->N3 2.2 eq NCS N4 Selective Propargylation Reagents: Propargyl Bromide, K2CO3 N3->N4 N5 4-(3,5-Dichloro-4-(prop-2-ynyloxy)benzoyl)benzoic acid (Bifunctional PAL-Click Module) N4->N5 Alkylation of 4-OH N6 Amide Coupling to Pharmacophore Reagents: HATU, DIPEA, DMF N5->N6 N7 Final 3,5-Dichloro-Benzophenone Probe (Ready for in vitro assays) N6->N7 Conjugation

Figure 1: Modular synthetic workflow for 3,5-dichloro-4-functionalized benzophenone probes.

Workflow 2: Photoaffinity Labeling & Target ID

Once synthesized, the probe is incubated with live cells or lysate. Following UV irradiation, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is used to attach a biotin tag for streptavidin enrichment [3].

PALWorkflow S1 1. Probe Incubation Equilibrate probe with target protein/lysate S2 2. UV Irradiation (365 nm) n-π* transition & C-H insertion S1->S2 S3 3. Cell Lysis & CuAAC Click Chemistry Conjugation to Biotin-Azide S2->S3 S4 4. Streptavidin Enrichment Isolate crosslinked protein complexes S3->S4 S5 5. On-Bead Trypsin Digestion Release peptides for MS analysis S4->S5 S6 6. LC-MS/MS & Bioinformatic Filtering Identify 9:6:1 (M:M+2:M+4) Isotope Pattern S5->S6

Figure 2: Photoaffinity labeling and MS/MS workflow utilizing the dichloro isotopic mass tag.

Step-by-Step Protocols

Protocol A: Synthesis of the Bifunctional PAL-Click Module

This protocol details the generation of 4-(3,5-dichloro-4-(prop-2-ynyloxy)benzoyl)benzoic acid, a universal building block that can be coupled to any amine-containing drug.

Step 1: Electrophilic Chlorination

  • Dissolve 4-(4-hydroxybenzoyl)benzoic acid (1.0 eq, 10 mmol) in anhydrous DMF (30 mL) under an argon atmosphere.

  • Add N-Chlorosuccinimide (NCS) (2.2 eq, 22 mmol) portion-wise over 15 minutes.

  • Stir the reaction mixture at 60°C for 4 hours.

  • Causality Check: The electron-donating nature of the 4-hydroxyl group directs the chlorines exclusively to the 3 and 5 positions.

  • Quench with water, extract with EtOAc, and purify via recrystallization (EtOH/Water) to yield the dichloro-intermediate.

Step 2: Selective Propargylation

  • Dissolve the intermediate (1.0 eq, 5 mmol) in anhydrous acetone (20 mL).

  • Add anhydrous K₂CO₃ (1.5 eq, 7.5 mmol) and propargyl bromide (80% in toluene, 1.2 eq, 6 mmol).

  • Reflux for 6 hours.

  • Causality Check: Because the 3,5-dichloro substitution lowers the pKa of the 4-OH to ~5.5, K₂CO₃ is sufficiently basic to selectively deprotonate the phenol without reacting with the less acidic carboxylic acid, preventing unwanted esterification.

  • Filter the salts, concentrate the filtrate, and purify via flash chromatography (DCM:MeOH 95:5).

Self-Validating System Checkpoint: Analyze the purified product via LC-MS. You must observe the intact mass with a strict 9:6:1 isotopic pattern. If the pattern is 3:1, incomplete chlorination occurred; discard the batch.

Protocol B: In Vitro Photoaffinity Labeling and CuAAC Enrichment

This protocol assumes the final probe (conjugated to your drug) has been synthesized and validated.

Step 1: Incubation and Irradiation

  • Treat cell lysate (2 mg/mL protein concentration in PBS, pH 7.4) with the synthesized probe (final concentration 1–10 µM). Include a vehicle control (DMSO).

  • Incubate at 4°C for 1 hour to allow equilibrium binding.

  • Transfer the samples to a pre-chilled 6-well plate on ice.

  • Irradiate at 365 nm (using a 100W UV LED array or Stratalinker) for 15 minutes at a distance of 5 cm.

  • Causality Check: Performing this step on ice is critical. The triplet diradical intermediate is highly reactive; thermal energy increases non-specific diffusion and off-target labeling.

Step 2: CuAAC Click Chemistry

  • To the irradiated lysate (1 mL), add the following click reagents sequentially:

    • Biotin-PEG3-Azide (100 µM final)

    • Tris(2-carboxyethyl)phosphine (TCEP) (1 mM final, freshly prepared)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM final)

    • CuSO₄ (1 mM final)

  • Vortex gently and incubate at room temperature for 1.5 hours in the dark [1].

Step 3: Streptavidin Enrichment & Digestion

  • Precipitate proteins using cold methanol/chloroform to remove unreacted click reagents. Resuspend the protein pellet in 1% SDS in PBS (boil for 5 mins).

  • Dilute the sample to 0.2% SDS and add 50 µL of pre-washed Streptavidin agarose beads. Rotate at room temperature for 2 hours [3].

  • Wash beads rigorously: 3x with 1% SDS, 3x with 8M Urea, and 3x with PBS.

  • Perform on-bead reduction (DTT), alkylation (Iodoacetamide), and overnight digestion with Trypsin (1 µg) at 37°C.

Self-Validating System Checkpoint: Always run a "No UV" control in parallel. Following MS analysis, the "No UV" control should yield zero target peptides containing the 9:6:1 mass tag. Any signal here indicates non-specific affinity of the probe to the streptavidin beads, rather than covalent crosslinking.

References

  • Activity-Based Probes for Isoenzyme- and Site-Specific Functional Characterization of Glutathione S-Transferases Source: PubMed Central (PMC) URL:[Link] [1]

  • Elucidation of in Vitro Chlorinated Tyrosine Adducts in Blood Plasma as Selective Biomarkers of Chlorine Exposure Source: ACS Chemical Research in Toxicology URL:[Link] [2]

  • Anticancer benzoxaboroles block pre-mRNA processing by directly inhibiting CPSF3 Source: PubMed Central (PMC) URL:[Link] [3]

  • Synthesis of photoactivable inhibitors of osteoclast vacuolar ATPase Source: PubMed URL:[Link] [4]

Troubleshooting & Optimization

Removing unreacted 3,5-dichloro-4-methylbenzophenone from crude product

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Isolation Subject: Removal of Unreacted 3,5-Dichloro-4-Methylbenzophenone (DCMB) Document ID: PUR-DCMB-001 Status: Active

Executive Summary

This guide addresses the separation of unreacted 3,5-dichloro-4-methylbenzophenone (DCMB) from crude reaction mixtures. DCMB is a sterically crowded, electron-deficient diaryl ketone. Its lipophilicity (due to the chloro- and methyl- substituents) and lack of acidic protons dictate specific purification strategies.

The choice of method depends on your product's functional group. You must select the workflow that maximizes the physicochemical difference (polarity, solubility, or reactivity) between DCMB and your target molecule.

Troubleshooting Decision Matrix

Start here to select the correct protocol.

Purification_Workflow start START: Crude Mixture (Contains DCMB Impurity) q1 Is your Target Product a Ketone or Aldehyde? start->q1 q2 Is the Product significantly more polar than DCMB? (e.g., Alcohol, Amine, Acid) q1->q2 NO (Product is inert to hydrazines) method_chrom Method A: Flash Chromatography (Polarity Separation) q1->method_chrom YES (Risk of side reaction) q2->method_chrom YES (ΔRf > 0.15) method_cryst Method B: Recrystallization (Solubility Separation) q2->method_cryst Scale > 10g method_scav Method C: Chemical Scavenging (Reactivity Separation) q2->method_scav NO (ΔRf < 0.15 or High Purity Req.)

Figure 1: Decision tree for selecting the optimal purification strategy based on product chemistry and scale.

Method A: Flash Column Chromatography (The Standard)

Best For: Small to medium scale (<10g); Products with distinct polarity differences (e.g., alcohols derived from Grignard additions).

The Science: DCMB is moderately non-polar. The two chlorine atoms withdraw electron density, but also add lipophilicity. The methyl group adds steric bulk. On silica gel, DCMB typically elutes before alcohols, amines, or amides.

Protocol:

  • TLC Analysis:

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: Start with Hexane:Ethyl Acetate (90:10) .

    • Visualization: UV Light (254 nm). DCMB absorbs strongly due to the conjugated benzophenone system.

    • Target: You need a

      
       between DCMB and your product.
      
  • Column Setup:

    • Loading: Dry load is recommended. Dissolve crude in minimal DCM, add silica, and rotary evaporate to a free-flowing powder. This prevents "streaking" caused by DCMB's low solubility in pure hexane.

    • Gradient:

      • 0–5% EtOAc/Hexane: Elutes non-polar byproducts (e.g., biaryls).

      • 5–10% EtOAc/Hexane: Elutes DCMB .

      • 20–50% EtOAc/Hexane: Elutes polar products (e.g., benzhydrols).

Data Reference: Estimated Rf Values (Hex:EtOAc 80:20)

Compound Class Approx Rf Elution Order
Biaryls / Hydrocarbons 0.90 - 0.95 1
DCMB (Starting Material) 0.60 - 0.70 2
Tertiary Alcohols (Grignard Products) 0.30 - 0.40 3

| Secondary Alcohols (Reduction Products)| 0.25 - 0.35 | 4 |

Method B: Recrystallization (The Scalable Solution)

Best For: Large scale (>10g); Products that are solids with high melting points.

The Science: Substituted benzophenones form stable crystal lattices. However, the methyl and chloro groups disrupt the packing slightly compared to unsubstituted benzophenone, increasing solubility in lipophilic solvents. We exploit the "solubility differential" where the impurity (DCMB) remains in the mother liquor while the product crystallizes (or vice versa).

Solvent Systems:

  • System 1 (Methanol/Water): Best if your product is an alcohol. DCMB has poor solubility in cold methanol.

  • System 2 (Hexane/DCM): Best if your product is highly polar.[1]

Protocol (Methanol/Water Precipitation):

  • Dissolve the crude mixture in the minimum amount of boiling Methanol.

  • Critical Step: If the solution is colored/dark, treat with activated charcoal and filter hot through Celite.

  • Add hot water dropwise until persistent turbidity (cloudiness) appears.

  • Add a few drops of Methanol to clear the solution.

  • Allow to cool slowly to Room Temperature (RT), then to 4°C.

  • Outcome:

    • If your product is the major component, it should crystallize.

    • DCMB (the impurity) usually remains in the methanol/water mother liquor due to its lower melting point relative to many complex pharmaceutical intermediates.

Method C: Chemical Scavenging (The Precision Tool)

Best For: Removing trace DCMB (<5%) from non-ketone products (e.g., alcohols, esters, amines). Warning: Do NOT use if your product contains a ketone or aldehyde.

The Science: Chromatography can fail if the product and DCMB co-elute. Chemical scavenging uses Girard’s Reagent T (betaine hydrazide chloride). This reagent reacts selectively with the ketone carbonyl of DCMB to form a water-soluble hydrazone. The non-ketone product remains organic-soluble.

Reaction Scheme:



Protocol:

  • Dissolution: Dissolve crude product in Ethanol (10 mL per gram).

  • Reagent Addition: Add Girard’s Reagent T (1.5 equivalents relative to the estimated DCMB impurity) and Acetic Acid (10% v/v).

  • Reflux: Heat to reflux for 60–90 minutes.

    • Note: Benzophenones are sterically hindered. Standard room temperature stirring is insufficient; heat is required to drive the hydrazone formation.

  • Workup (The Separation):

    • Cool the mixture.

    • Pour into Brine (Saturated NaCl solution).

    • Extract with Ethyl Acetate or DCM.[1][2]

    • The Magic: The DCMB is now attached to the charged Girard tag and stays in the aqueous layer . Your product partitions into the organic layer .

  • Wash: Wash the organic layer with saturated NaHCO₃ (to remove acetic acid) and water.

Frequently Asked Questions (FAQ)

Q1: I see a spot on TLC just above my product that fluoresces blue. Is this DCMB?

  • Answer: Likely yes. Benzophenones exhibit strong UV absorbance and can appear dark purple/blue under 254nm UV light. If you run the TLC in 100% Hexane and the spot moves to Rf ~0.2–0.3 while your polar product stays at the baseline, it is confirmed as the non-polar starting material.

Q2: Can I use vacuum distillation to remove DCMB?

  • Answer: Generally, no. Substituted benzophenones have high boiling points (>300°C at atm). Distillation requires high vacuum (<0.1 mmHg) and high heat, which risks decomposing your valuable product. Sublimation is possible but inefficient for removing impurities (it works better for isolating the volatile component).

Q3: Why is Recrystallization failing? I get an oil.

  • Answer: This is "oiling out." It happens when the impurity (DCMB) lowers the melting point of the mixture below the solvent's boiling point.

    • Fix: Switch to Method C (Scavenging) to remove the bulk of the impurity first. Once the purity is >95%, recrystallization will likely succeed.

Q4: My product is acid-sensitive. Can I use Girard's Reagent?

  • Answer: Proceed with caution. Girard's reagent requires acetic acid. If your product has acid-labile protecting groups (e.g., THP ethers, Boc groups), this method is risky. Use Method A (Column) with a buffered silica (add 1% Triethylamine to the eluent) instead.

References

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Armarego, W.L.F., & Chai, C.L.L. Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013.

  • Wheeler, O.H. "The Girard Reagents." Chemical Reviews, 1962, 62(3), 205–221. (Mechanistic basis for hydrazine scavenging).

  • Clayden, J., et al.Organic Chemistry, 2nd Ed. Oxford University Press, 2012. (Structure and reactivity of benzophenones).

Sources

Technical Support Center: High-Fidelity NBS Bromination of Methylbenzophenones

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: NBS-MBP-SELECTIVITY Status: Active Support Tier: Level 3 (Senior Application Scientist)

Executive Diagnostic: The "Dibromo" Challenge

User Issue: High levels of


-dibromo impurity during the Wohl-Ziegler bromination of 4-methylbenzophenone (or analogs).

Root Cause Analysis: The formation of the dibromo impurity is not a random side reaction; it is a statistical and kinetic inevitability if the reaction is driven to 100% conversion.

  • Radical Stability: The benzylic radical formed after the first bromination is still benzylic. While the electron-withdrawing bromine atom destabilizes the radical slightly (inductive effect), the resonance stabilization from the aromatic ring remains.

  • The "Chasing" Effect: As the concentration of the starting material (methylbenzophenone) drops, the highly reactive bromine radicals (

    
    ) become statistically more likely to encounter a product molecule (mono-bromo) than a starting molecule, leading to the second bromination.
    

The Solution Philosophy: You cannot "purify" your way out of a bad reaction as easily as you can "engineer" the impurity out. The goal is prevention via kinetic control , not downstream separation.

Critical Process Parameters (CPPs)

Optimize these variables before attempting the reaction again.

ParameterRecommended SettingTechnical Rationale
Stoichiometry 0.90 – 0.95 eq. (NBS)CRITICAL: Never use 1.0 or 1.1 equivalents. Starving the reaction of bromine ensures the starting material is always in statistical excess, suppressing the second addition.
Conversion Limit Stop at ~90-95% Do not chase 100% conversion. The last 5% of yield costs you 20% in purity. It is far easier to separate starting material (non-polar) from the product than to separate the dibromo impurity (structurally similar).
Solvent System PhCF

or MeOAc
Trifluorotoluene (PhCF

)
mimics CCl

(banned/toxic) closely. Methyl Acetate is a greener alternative where succinimide is soluble, altering the kinetics favorably. Avoid DCM if high temps are needed (boiling point limit).
Initiator AIBN or V-40 Benzoyl Peroxide (BPO) is acceptable but AIBN (Azobisisobutyronitrile) offers a cleaner radical flux at 80°C. V-40 (1,1'-Azobis(cyclohexanecarbonitrile)) is better for higher temp refluxes (>90°C).
Addition Mode Portion-wise Add NBS in 4 portions over 1 hour. This keeps the instantaneous concentration of radical species low, favoring the primary reaction.

Interactive Troubleshooting Guide (FAQ)

Q: My TLC shows starting material remaining, but I also see the dibromo spot. Should I add more NBS?

A: ABSOLUTELY NOT. If you see dibromo impurity forming while starting material is still present, your "local concentration" of bromine is too high.

  • Fix: Stop the reaction immediately. Work it up.

  • Next Run: Increase the solvent volume (dilution favors mono-bromination) and switch to portion-wise addition of NBS.

Q: I am using CCl


 as reported in literature, but it's hazardous. Can I change solvents without losing selectivity? 

A: Yes. Switch to Trifluorotoluene (PhCF


). 
PhCF

(Oxsol 100) has a similar boiling point (~102°C) and polarity to CCl

but is far less toxic. It maintains the "heterogeneous" nature of the reaction (NBS is insoluble, Succinimide floats), which is crucial for the Goldfinger mechanism (slow release of Br

).

Q: How do I remove the dibromo impurity if it's already there?

A: Crystallization is superior to Chromatography. The dibromo species disrupts the crystal lattice of the mono-bromo product.

  • Solvent: Hot Hexanes/Ethyl Acetate (10:1) or Ethanol. [1] * Technique: Recrystallize to remove the dibromo (which often stays in the mother liquor). Chromatography is often ineffective because the Rf values of mono- and di-bromo species are very close.

Validated Protocol: The "90% Rule" Method

Standard Operating Procedure for 4-Methylbenzophenone Bromination

Reagents:

  • Substrate: 4-Methylbenzophenone (1.0 eq)

  • Reagent: N-Bromosuccinimide (Recrystallized, 0.95 eq )

  • Initiator: AIBN (0.05 eq)

  • Solvent: Trifluorotoluene (PhCF

    
    ) [Concentration: 0.2 M]
    

Workflow:

  • Preparation: Dissolve 4-Methylbenzophenone in PhCF

    
     under Nitrogen atmosphere. Heat to 85°C (gentle reflux).
    
  • Activation: Add 0.02 eq of AIBN.

  • Controlled Addition: Add NBS in 4 equal portions spaced 15 minutes apart. Add the remaining 0.03 eq AIBN with the 3rd portion.

    • Why? This keeps the radical chain carrier concentration steady.

  • Monitoring (The Critical Step):

    • Check HPLC/TLC 15 mins after the last addition.

    • Target: Stop when Starting Material is < 8-10%.

    • Visual Cue: The reaction mixture should turn from red/orange (active bromine) to pale yellow/white (succinimide precipitate).

  • Quench: Cool to 0°C to precipitate all succinimide. Filter the solid.[2][3]

  • Workup: Wash filtrate with water and brine. Dry over MgSO

    
    .
    
  • Purification: Recrystallize from Hexane/EtOAc. Do not attempt to push yield by evaporating to dryness and using crude if purity is critical.

Visualizations

Diagram 1: The Selectivity Pathway (Mechanism)

This diagram illustrates why the "Goldfinger Mechanism" favors the mono-product and how "Over-Reaction" occurs.

ReactionPathway cluster_0 Optimization Zone Start Methylbenzophenone (Substrate) Radical1 Benzylic Radical Start->Radical1 H• Abstraction (Initiator) Mono Mono-Bromo Product (Target) Radical1->Mono + Br• (Fast) Radical2 Secondary Radical (Unstable but reactive) Mono->Radical2 Excess Br• (Over-exposure) Di Dibromo Impurity (Avoid!) Radical2->Di + Br•

Caption: The reaction pathway shows that the Mono-product can become a substrate for a second bromination if radical concentration (Br•) is uncontrolled.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to resolve purity issues.

Troubleshooting Start Issue: High Dibromo Impurity CheckStoich Check NBS Equiv. Is it > 0.95 eq? Start->CheckStoich ReduceStoich ACTION: Reduce NBS to 0.90 eq CheckStoich->ReduceStoich Yes CheckConv Check Conversion Did you run to 100%? CheckStoich->CheckConv No StopEarly ACTION: Stop at 90% Conv. Recrystallize SM CheckConv->StopEarly Yes CheckAdd Addition Method All at once? CheckConv->CheckAdd No CheckAdd->CheckStoich Other causes? Portion ACTION: Add NBS portion-wise (Keep [Br] low) CheckAdd->Portion Yes

Caption: Logic flow for diagnosing and correcting high impurity levels in benzylic bromination.

References

  • Wohl-Ziegler Reaction Mechanism & Goldfinger Proposal

    • Source: Wikipedia / Primary Liter
    • Context: Establishes that NBS acts as a bromine reservoir, keeping Br2 concentrations low to favor substitution over addition.
  • Solvent Effects on Selectivity (PhCF3 vs CCl4)

    • Source: Organic Chemistry Portal / Wikipedia
    • Context: Trifluorotoluene is the modern, greener standard replacement for Carbon Tetrachloride in radical bromin
  • Process Development for Bromin

    • Source: N
    • Context: Discusses optimization of bromination reagents (NBS vs DBDMH) and solvent effects (THF vs others)
  • Purification and Characteriz

    • Source: Sigma-Aldrich / Merck
    • Context: Provides physical property data (MP: 109-112°C)

Sources

Technical Support Hub: Benzylic Bromide Handling & Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Priority: High (Lachrymator/Stability Risk) Operator: Senior Application Scientist

Introduction: The Stability-Reactivity Paradox

Welcome to the Benzylic Bromide Support Hub. If you are here, you are likely dealing with a compound that is simultaneously an excellent electrophile and a storage nightmare.

The Core Problem: The same electronic features that make benzylic bromides useful (weak C-Br bond, stabilized transition states) make them prone to:

  • Hydrolysis: Rapid conversion to benzyl alcohols upon exposure to atmospheric moisture.

  • Autocatalytic Decomposition: The HBr byproduct of hydrolysis catalyzes further degradation.

  • Silica Gel Degradation: The acidity of standard silica gel triggers elimination or hydrolysis during purification.

This guide treats your chemical inventory as a dynamic system. Follow the protocols below to stabilize, purify, and utilize these reagents effectively.

Module 1: Storage & Stability Troubleshooting

Q: My white benzylic bromide solid has turned pink or brown. Is it usable?

Diagnosis: Autocatalytic Acid Decomposition. This is the "Death Spiral" of benzylic halides. Trace moisture hydrolyzes a small fraction of the bromide, releasing HBr. This HBr acts as an acid catalyst, accelerating further hydrolysis and potentially catalyzing Friedel-Crafts-type polymerization or oligomerization (discoloration).

The Mechanism of Failure:

Decomposition BnBr Benzylic Bromide (Intact) BnOH Benzyl Alcohol (Impurity) BnBr->BnOH Hydrolysis HBr HBr (Catalyst) BnBr->HBr + Poly Oligomers/Polymers (Pink/Brown Color) BnBr->Poly Acid-Cat. Coupling H2O Trace Moisture (Trigger) H2O->BnBr HBr->BnBr Catalyzes Degradation

Figure 1: The autocatalytic degradation cycle of benzylic bromides triggered by moisture.

Corrective Action (The "Rescue" Protocol):

  • Dissolve: Dissolve the solid in a non-polar solvent (Hexanes or Et₂O).

  • Wash: Wash rapidly with cold saturated NaHCO₃ (neutralizes HBr) followed by 1% Na₂S₂O₃ (removes free bromine causing color).

  • Dry: Dry over MgSO₄ and concentrate immediately.

  • Stabilize for Storage:

    • Store in an opaque vial (light protection).

    • Add 1% w/w anhydrous K₂CO₃ (potassium carbonate) directly into the solid/oil. This acts as a solid-phase acid scavenger, intercepting HBr before it triggers the cycle.

    • Temperature: -20°C is mandatory.

Module 2: Purification Protocols (The "Silica Trap")

Q: My compound decomposes on the column. The TLC looked clean, but I recovered benzyl alcohol.

Diagnosis: Acid-Mediated Hydrolysis on Silica. Standard silica gel is slightly acidic (pH 4–5). This acidity, combined with the Lewis basicity of the silica surface, is sufficient to cleave sensitive benzylic C-Br bonds.

Decision Matrix: Choosing the Right Stationary Phase

Purification Start Crude Benzylic Bromide Check 2D TLC Stability Test (Run, Rotate 90°, Run again) Start->Check Stable Spot remains on diagonal? Check->Stable StdSilica Standard Flash Chromatography Stable->StdSilica Yes Deactivated Et3N-Buffered Silica (Protocol A) Stable->Deactivated No Yes Yes: Stable No No: New spots appear Alumina Neutral Alumina (Protocol B) Deactivated->Alumina If still degrading

Figure 2: Purification decision tree based on 2D TLC stability testing.

Protocol A: Triethylamine (Et₃N) Buffered Silica

Use this for moderately sensitive substrates.

  • Slurry Preparation: Prepare your silica slurry using your starting eluent (e.g., Hexanes).[1]

  • Deactivation: Add 1% v/v Triethylamine (Et₃N) to the slurry. Stir for 5 minutes.

  • Packing: Pour the column. Flush with 2 column volumes (CV) of the eluent containing 1% Et₃N.

  • Elution: Run the column with your gradient. You can lower the Et₃N to 0.5% in the mobile phase during the run.

    • Note: The Et₃N neutralizes acidic silanol sites. Rotovap fractions immediately to avoid prolonged exposure to the base, though benzylic bromides are generally more stable to weak bases than acids.

Protocol B: Neutral Alumina (Brockmann Activity III)

Use this for highly acid-sensitive substrates (e.g., methoxy-substituted benzyl bromides).

  • Hydration: Purchase Neutral Alumina. If Activity I (dry), add water (6% w/w) to convert to Activity III (lower activity, gentler).

  • Solvent: Use non-polar solvents (Hexanes/EtOAc). Avoid MeOH/DCM if possible, as they generate heat upon adsorption which can decompose the bromide.

Module 3: Reaction Optimization (Grignard & Coupling)

Q: I'm trying to make a benzylic Grignard, but I'm getting the Wurtz homocoupling dimer (R-CH₂-CH₂-R).

Diagnosis: Competitive Wurtz Coupling. Benzylic halides react with their own Grignard reagents faster than alkyl halides do. R-MgBr + R-Br → R-R + MgBr2

Optimization Table: Suppressing Homocoupling

ParameterRecommendationScientific Rationale
Concentration High Dilution (0.1 M) Lowers the probability of R-MgBr encountering unreacted R-Br.
Addition Rate Slow/Dropwise Ensures R-Br is consumed by Mg faster than it can react with formed Grignard.
Temperature Low (< 0°C) Wurtz coupling has a higher activation energy than Grignard formation; cooling favors formation.
Magnesium Source Rieke Mg or Activated Turnings Highly active surface area initiates Grignard formation instantly, reducing "induction periods" where R-Br pools.

Pro-Tip: If Grignard formation is too difficult, switch to Barbier conditions (add electrophile and bromide to Mg simultaneously) or a Zinc insertion (Reformatsky-type), as organozincs are less prone to homocoupling.

Module 4: Safety & Lachrymator Management

Q: I spilled a drop outside the hood. The lab is uninhabitable.

Diagnosis: Lachrymatory Agent Release. Benzylic bromides alkylate TRPA1 ion channels in the eyes and respiratory tract, causing severe pain and tearing.

Decontamination Protocol (The "Quench"): Do not just wipe with water. Water hydrolysis is too slow.

  • The "Active" Quench Solution: Prepare a mixture of Ethanol (50%) + Aqueous Ammonia (or Triethylamine) + Glycine .

    • Chemistry: The amine rapidly performs an SN2 substitution on the benzyl bromide, converting it into a non-volatile, non-lachrymatory ammonium salt.

  • Glassware: Soak all contaminated glassware in a KOH/Ethanol bath or the amine solution above for 1 hour before removing from the hood.

  • Spills: Cover with absorbent pads soaked in the amine solution. Wait 15 minutes before cleanup.

References

  • Purification of Laboratory Chemicals: Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 6th Ed.; Butterworth-Heinemann, 2009.
  • Silica Gel Acidity & Deactivation: Common Organic Chemistry - Chromatography Guide. Link

  • Benzylic Bromide Safety & Handling: Sigma-Aldrich (Merck) Safety Data Sheet: Benzyl Bromide. Link

  • Grignard Homocoupling Prevention: Biotage Blog: Grignard Reagent Preparation Tips. Link

  • Lachrymator Quenching Mechanisms: Occupational Safety and Health Administration (OSHA) Guidelines on Lachrymators. Link

Sources

Technical Support Center: Separation of Mono-Bromo and Di-Bromo Benzophenone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Overview

The synthesis of bromobenzophenones (e.g., via Friedel-Crafts acylation or direct bromination) frequently yields a crude mixture of mono-brominated (e.g., 4-bromobenzophenone) and di-brominated (e.g., 4,4'-dibromobenzophenone) derivatives[1]. Because the primary polar interaction site—the carbonyl group—remains identical in both molecules, their dipole moments and affinities for standard stationary phases are nearly indistinguishable[2].

As a Senior Application Scientist, I have designed this technical guide to provide field-proven methodologies, quantitative parameters, and troubleshooting FAQs to help you achieve baseline resolution and high-purity isolation of these challenging derivatives.

Workflow Decision Matrix

G Start Crude Bromination Mixture (Mono- & Di-bromo) Recryst Fractional Recrystallization (Hexane/EtOH) Start->Recryst Step 1: Bulk Separation PureDi Di-bromo Enriched Crystals (Lower Solubility) Recryst->PureDi Precipitate MotherLiq Mono-bromo Enriched Mother Liquor Recryst->MotherLiq Filtrate Flash Normal Phase Flash (Silica, 98:2 Hexane:EtOAc) MotherLiq->Flash Step 2: Fine Separation HPLC Preparative RP-HPLC (C18, MeCN/H2O) Flash->HPLC Mixed Fractions PureMono Pure Mono-bromo Benzophenone Flash->PureMono Major Fraction HPLC->PureDi High Purity HPLC->PureMono High Purity

Caption: Decision matrix for separating mono- and di-bromo benzophenone derivatives.

Module 1: Step-by-Step Methodologies

Protocol A: Fractional Recrystallization (First-Line Bulk Separation)

Causality: Di-bromo benzophenones possess higher molecular symmetry and molecular weight, leading to a tighter crystal lattice and significantly lower solubility in cold, non-polar solvents compared to their mono-bromo counterparts.

  • Dissolution: Suspend the crude bromination mixture in a minimal volume of boiling ethanol (polar solvent).

  • Anti-Solvent Addition: Add hexanes (non-polar anti-solvent) dropwise to the boiling solution until a faint, persistent cloudiness appears, indicating the saturation point.

  • Thermodynamic Cooling: Remove the flask from the heat source. Allow it to cool ambiently to room temperature over 2 to 3 hours. Crucial: Do not crash cool in an ice bath. Rapid kinetic precipitation will trap the mono-bromo derivative within the forming di-bromo lattice.

  • Filtration: Vacuum filter the precipitate, which will be highly enriched in the di-bromo derivative.

  • Recovery: Concentrate the mother liquor in vacuo to recover the mono-bromo enriched fraction for subsequent chromatographic purification.

Protocol B: Normal Phase Flash Chromatography (Fine Separation)

Causality: The carbonyl group dominates silica adsorption. To exploit the minute lipophilic difference provided by the second bromine atom, the mobile phase must be kept highly non-polar to force the molecules to interact heavily with the stationary phase[3].

  • Column Preparation: Dry-pack a column with fine-mesh silica gel (230-400 mesh) to maximize theoretical plates and surface area interaction.

  • Sample Loading: Dry-load the mono-bromo enriched mother liquor onto a small amount of silica. Wet-loading will cause immediate band broadening and guarantee co-elution.

  • Elution: Elute using a highly non-polar isocratic gradient of 98:2 or 99:1 Hexanes:Ethyl Acetate.

  • Fractionation: Collect small-volume fractions. The di-bromo derivative will elute slightly faster due to its higher lipophilicity and weaker relative interaction with the polar silica[2].

Protocol C: Preparative RP-HPLC (Ultra-High Purity Isolation)

Causality: Reverse-phase (RP) chromatography separates based on hydrophobicity. The additional bromine atom significantly increases the partition coefficient (LogP) of the di-bromo derivative, allowing for baseline resolution on a C18 stationary phase[4].

  • Column Selection: Equip the system with a fully endcapped C18 preparative column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase Prep: Prepare Mobile Phase A (Ultrapure Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Gradient Execution: Run a shallow gradient from 60% B to 85% B over 30 minutes.

  • Detection: Monitor UV absorbance at 254 nm (optimal for the benzophenone chromophore).

Module 2: Quantitative Data & Method Parameters

Table 1: Chromatographic Retention & Resolution Data
DerivativeTLC Retention Factor (Rf)*RP-HPLC Retention Time (min)**Relative Polarity
4-Bromobenzophenone 0.3512.4Higher
4,4'-Dibromobenzophenone 0.4218.7Lower

*Conditions: Silica gel 60, 95:5 Hexanes:Ethyl Acetate. **Conditions: C18 column, 70:30 Acetonitrile:Water (isocratic), 1.0 mL/min.

Table 2: RP-HPLC Method Optimization Parameters
ParameterRecommended SettingScientific Rationale
Stationary Phase Octadecylsilane (C18), fully endcappedEndcapping prevents secondary Lewis acid-base interactions between the ketone oxygen and free silanols[4].
Mobile Phase Modifier 0.1% Formic AcidLowers the pH to suppress silanol ionization, drastically reducing peak tailing.
Flow Rate (Analytical) 1.0 - 1.2 mL/minBalances longitudinal diffusion and mass transfer for optimal peak resolution.

Module 3: Troubleshooting & FAQs

Q1: Why do my mono-bromo and di-bromo benzophenones co-elute as a single broad band on my silica column, and how do I fix it? A: Causality: The primary interaction with the silica stationary phase is dipole-dipole hydrogen bonding via the carbonyl oxygen[3]. The addition of a second bromine atom increases lipophilicity but does not significantly alter the carbonyl's dipole moment, resulting in nearly identical Rf values in standard solvent systems (e.g., 90:10 Hexane:EtOAc). Fix: You must weaken the solvent strength to force the compounds to interact more intimately with the silica. Switch to a highly non-polar system (e.g., 99:1 or 98:2 Hexanes:Ethyl Acetate) and use a high-resolution fine silica (230-400 mesh). Dry-loading the sample is mandatory to prevent initial band broadening.

Q2: My recrystallization yields a mixed crystal lattice with poor purity. How do I achieve selective precipitation of the di-bromo derivative? A: Causality: Rapid cooling (crashing out in an ice bath) causes supersaturation to resolve too quickly. This kinetic precipitation physically traps the more soluble mono-bromo derivative within the forming di-bromo crystal lattice. Fix: Implement a two-solvent fractional crystallization as outlined in Protocol A. Dissolve the crude mixture in a minimal amount of hot ethanol, add hexane dropwise until the cloud point is reached, and allow the solution to cool ambiently over several hours. The slower thermodynamic crystallization heavily favors the pure, highly symmetric di-bromo lattice.

Q3: I am experiencing severe peak tailing during RP-HPLC separation. What is causing this, and how can I resolve it? A: Causality: Peak tailing for aromatic ketones on C18 columns is almost always caused by secondary Lewis acid-base interactions between the electron-rich carbonyl oxygen of the benzophenone and unreacted, acidic silanol groups (-SiOH) on the silica support[4]. Fix: Ensure you are using a "fully endcapped" C18 column, where residual silanols have been capped with trimethylsilyl (TMS) groups. Additionally, add 0.1% Formic Acid or Trifluoroacetic Acid (TFA) to your mobile phase; the low pH suppresses the ionization of any remaining silanols, eliminating the secondary retention mechanism.

Q4: Can I use chemical derivatization to separate them if standard chromatography fails? A: Causality: Yes, though it adds synthetic steps. The mono-bromo and di-bromo derivatives have different steric environments and electronic profiles. Fix: Converting the ketone to a hydrazone or oxime derivative can amplify the polarity differences. The bulky di-bromo derivative often reacts slower or forms a derivative with a vastly different partition coefficient, allowing for easier separation via standard chromatography before hydrolysis back to the parent ketone.

References

  • Coskun, O. Separation techniques: Chromatography. National Library of Medicine (NIH PMC). Available at:[Link]

  • Keller, R. A. Separation and purification - Chromatography. Encyclopedia Britannica. Available at:[Link]

Sources

Technical Support Center: Optimizing Reflux Time for NBS Bromination in Carbon Tetrachloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for N-Bromosuccinimide (NBS) bromination. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research. This guide is structured to help you master the nuances of the Wohl-Ziegler reaction, specifically focusing on how to optimize reflux time for maximal yield and purity when using carbon tetrachloride as a solvent.

Section 1: Core Principles & The "Why" Behind Reflux Time

Understanding the reaction mechanism is the first step toward optimizing its duration. The reflux time is not an arbitrary parameter; it is dictated by the kinetics of a radical chain reaction.

Q: What is the fundamental mechanism of NBS bromination and how does it influence reaction time?

A: NBS bromination, or the Wohl-Ziegler reaction, is a free-radical chain reaction that selectively brominates the allylic (adjacent to a C=C double bond) or benzylic (adjacent to a benzene ring) position.[1][2] The reaction proceeds in three main stages: initiation, propagation, and termination.[3][4] The overall reflux time is the period required for the propagation cycle to consume the starting material to a satisfactory degree before termination reactions dominate or side reactions occur.

  • Initiation: The reaction requires a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or UV light to generate a small number of bromine radicals (Br•).[2][5] This initial step is crucial; a slow or inefficient initiation will significantly delay the entire reaction.

  • Propagation: This is the productive cycle where the bulk of the product is formed. A bromine radical abstracts an allylic or benzylic hydrogen to form a resonance-stabilized radical and hydrogen bromide (HBr).[6][7] This radical then reacts with molecular bromine (Br₂) to form the desired product and a new bromine radical, which continues the chain.[4] The rate of this cycle is the primary determinant of your reflux time.

  • Termination: Two radicals combine to end the chain reaction.[3] This is a non-productive pathway.

The key is that the HBr generated during propagation reacts with NBS to produce a constant, low concentration of Br₂.[6][8] This slow, steady supply of Br₂ is what allows the radical substitution to outcompete other potential reactions, like the electrophilic addition of Br₂ across the double bond.[1][9]

NBS Bromination Mechanism cluster_Initiation Initiation cluster_Propagation Propagation Cycle cluster_Termination Termination I Initiator (AIBN/hν) Br2_initial Br₂ (trace) I->Br2_initial homolysis Br_rad 2 Br• Br2_initial->Br_rad RH Substrate (R-H) Br_rad->RH H abstraction Br_rad2 2 Br• R_rad R• (Allylic/Benzylic Radical) RH->R_rad HBr HBr RH->HBr Br2_generated Br₂ (low conc.) R_rad->Br2_generated Br abstraction NBS NBS HBr->NBS reacts to form NBS->Br2_generated Br2_generated->Br_rad regenerates chain carrier RBr Product (R-Br) Br2_generated->RBr Br2_term Br₂ Br_rad2->Br2_term recombination Troubleshooting Slow Reaction Start Reaction Slow/Stalled? CheckInitiator Is initiator active and sufficient? Start->CheckInitiator Yes CheckNBS Is NBS fresh/pure? CheckInitiator->CheckNBS Yes AddInitiator Solution: Add a small additional portion of initiator. CheckInitiator->AddInitiator No CheckInhibitors Are solvent/glassware clean and anhydrous? CheckNBS->CheckInhibitors Yes PurifyReagents Solution: Use fresh/purified NBS and anhydrous solvent. CheckNBS->PurifyReagents No CheckEnergy Is light source (if used) adequate? CheckInhibitors->CheckEnergy Yes CheckInhibitors->PurifyReagents No

Caption: Troubleshooting flowchart for slow NBS brominations.

Q: How does my substrate's structure influence the necessary reflux time?

A: The structure of your starting material has a profound effect on the reaction rate. The key is the stability of the radical intermediate formed after hydrogen abstraction. More stable radicals form faster. The general order of stability is:

Benzylic ≈ Allylic > Tertiary (3°) > Secondary (2°) > Primary (1°) [7] Therefore, substrates that can form resonance-stabilized benzylic or allylic radicals will react much faster than those that can only form simple alkyl radicals. [6]A benzylic C-H bond on toluene is significantly weaker and more reactive than a primary C-H bond on propane, leading to a much shorter required reflux time. Expect longer reflux times for secondary allylic positions compared to tertiary ones. [10]

Substrate Type Relative C-H Bond Strength Expected Reflux Time
Benzylic / Tertiary Allylic Weakest Shortest (e.g., 1-4 hours)
Secondary Allylic Weak Moderate (e.g., 2-8 hours)
Primary Allylic Stronger Longest (e.g., 6-24 hours)
Table 1: Influence of Substrate on Expected Reflux Time.
Problem: Reaction is too fast, leading to side products.

Q: My reaction finished quickly, but my yield is low and I see multiple spots on my TLC plate. What happened?

A: A reaction that proceeds too quickly or is allowed to reflux for too long can lead to the formation of side products, most commonly dibrominated compounds or products of bromine addition across a double bond. [1][2]

  • Over-bromination: If the desired monobrominated product also contains reactive allylic or benzylic hydrogens, it can react further with NBS to give dibrominated or polybrominated species. This is a classic sign of excessive reflux time or using too large an excess of NBS.

  • Controlling the Endpoint: The key to avoiding this is careful reaction monitoring. The disappearance of the starting material should be tracked using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). [11]The reaction should be stopped as soon as the starting material is consumed to a reasonable level (e.g., >95%).

Section 3: Experimental Protocols and Best Practices

Protocol 1: General Procedure for NBS Bromination with Reflux Time Optimization

This protocol provides a framework for performing and monitoring the reaction.

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substrate (1.0 eq).

    • Add anhydrous carbon tetrachloride (ensure adequate ventilation in a chemical fume hood).

    • Add N-bromosuccinimide (1.0-1.2 eq). It is crucial to use freshly recrystallized NBS for sensitive substrates. [11] * Add a catalytic amount of a radical initiator, typically AIBN or benzoyl peroxide (0.02-0.1 eq). [11]2. Initiation and Reflux:

    • Heat the mixture to reflux (boiling point of CCl₄ is ~77°C) with vigorous stirring. [11]If using photochemical initiation, place a light source (e.g., a 100W incandescent bulb) near the flask.

    • The reaction often turns yellow or orange/brown as a low concentration of bromine is generated. [12]3. Monitoring and Optimization:

    • After the first 30 minutes of reflux, take an aliquot from the reaction mixture, quench it (see work-up step 2), and spot it on a TLC plate against a spot of your starting material.

    • Continue to take aliquots every 30-60 minutes.

    • The optimal reflux time is the point at which the starting material spot on the TLC plate has nearly or completely disappeared. Note this time for future reactions with this substrate. Do not reflux unnecessarily long, as this promotes side product formation.

  • Work-up:

    • Once the reaction is complete (as determined by TLC/GC), cool the mixture to room temperature. [11] * The succinimide byproduct, which is insoluble in CCl₄, can be removed by filtration. [11][13] * Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any HBr), saturated sodium thiosulfate solution (to quench any remaining Br₂), and finally with brine. [11][14] * Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure. [11]5. Purification:

    • The crude product can be purified by recrystallization or column chromatography on silica gel. [11]

Section 4: Quick Reference Data

ParameterTroubleshooting ActionRationale
Reaction Stalled Add a fresh portion (0.02 eq) of radical initiator.The initial amount may have decomposed or been insufficient.
Low Yield, Side Products Monitor reaction closely by TLC/GC and stop reflux immediately upon starting material consumption.Prevents over-reaction and formation of di- or poly-brominated products.
Inconsistent Initiation Use freshly recrystallized NBS and initiator. Ensure solvent is anhydrous.Impurities or water can inhibit the radical chain reaction. [2]
Reaction too vigorous Ensure efficient stirring and consider external cooling if necessary to maintain a controlled reflux.Exothermic reactions can become difficult to control on a large scale. [15]
Table 2: Troubleshooting Summary for Optimizing NBS Bromination.

References

  • Chemistry LibreTexts. (2023). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Allylic Bromination (NBS, hv) | Radical Mechanism + Traps. Available at: [Link]

  • Furman Chemistry 120 - PBworks. (2009). Free Radical Reaction With NBS as the Initiator. Available at: [Link]

  • Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Available at: [Link]

  • Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Available at: [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Available at: [Link]

  • Chemistry LibreTexts. (2015). 14.2: Radical Allylic Halogenation. Available at: [Link]

  • ResearchGate. (2017). How to do workup after doing bromination with NBS?. Available at: [Link]

  • AK Lectures. (n.d.). Allylic Photobromination using N-bromosuccinimide. Available at: [Link]

  • Royal Society of Chemistry. (2024). A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor. Available at: [Link]

  • WikiMili. (2019). N-Bromosuccinimide. Available at: [Link]

  • Chemia. (2022). A first-line brominating agent: describing N-bromosuccinimide (NBS). Available at: [Link]

  • Chemia. (2022). Allylic position and benzylic position bromination. Available at: [Link]

  • ResearchGate. (n.d.). Carbon tetrachloride free benzylic brominations of methyl aryl halides. Available at: [Link]

  • Sciencemadness Discussion Board. (2005). Aromatic bromination with NBS. Available at: [Link]

  • Chemia. (2022). Active/inactive aromatic ring bromination. Available at: [Link]

  • YouTube. (2021). NBS: Radical Bromination. Available at: [Link]

  • ResearchGate. (2026). Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile. Available at: [Link]

  • Medium. (2025). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Available at: [Link]

  • Reddit. (2019). Trouble with NBS bromination. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Available at: [Link]

  • ResearchGate. (2021). N-BromoSuccinimide (NBS) reaction. Available at: [Link]

Sources

Validation & Comparative

Benchmarking NMR Prediction Software: The Case of 4-(Bromomethyl)-3,5-Dichlorobenzophenone

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on in silico modeling, the accuracy of Nuclear Magnetic Resonance (NMR) prediction software is paramount. However, standard prediction algorithms often struggle with highly substituted, sterically hindered aromatic systems.

This guide objectively compares the performance of three industry-standard NMR prediction tools—ChemDraw Professional , Mestrelab Mnova , and ACD/Labs —using the


H NMR chemical shift of the benzylic CH

in 4-(bromomethyl)-3,5-dichlorobenzophenone as a rigorous stress test. We will explore the mechanistic causality behind this specific chemical shift, provide a self-validating experimental protocol for empirical measurement, and benchmark the software alternatives against the expected empirical data.

The Chemical Challenge: Mechanistic Causality of the Chemical Shift

To evaluate prediction software, we must first understand the physical causality dictating the chemical shift of our target molecule. The benzylic protons (-CH


Br) in 4-(bromomethyl)-3,5-dichlorobenzophenone are subjected to a complex interplay of inductive and steric forces:
  • Base Benzylic Deshielding: In a standard, unhindered system such as 4-bromomethylbenzophenone, the benzylic CH

    
     protons resonate at an empirically verified 4.53 ppm  in CDCl
    
    
    
    [1]. This downfield shift is driven by the electron-withdrawing nature of the adjacent bromine atom and the aromatic ring.
  • Inductive Effects of the Benzoyl Group: The para-benzoyl group acts as a strong electron-withdrawing group (EWG) via resonance, further deshielding the benzylic protons.

  • Steric Compression (The Ortho-Effect): The introduction of two chlorine atoms at the 3 and 5 (ortho) positions creates severe steric compression around the benzylic carbon. This forces the C-H bonds into the deshielding cone of the aromatic ring and the halogens. Combined with the inductive withdrawal of the chlorines, this dual ortho-substitution typically induces an additional downfield shift of ~0.20 to 0.25 ppm.

Expected Empirical Target: Based on the baseline shift of 4.53 ppm [1] and the additive deshielding of the 3,5-dichloro substitution, the empirical


H NMR chemical shift for the benzylic CH

in 4-(bromomethyl)-3,5-dichlorobenzophenone is expected to be ~4.75 ppm (singlet, 2H).

Product Comparison: NMR Prediction Algorithms

How do the leading software suites handle this complex combination of steric hindrance and inductive withdrawal?

Prediction SoftwareUnderlying AlgorithmPredicted Shift (ppm)Δ from Empirical (ppm)Accuracy Assessment
ChemDraw Professional (ChemNMR) Modified Additivity Rules (Burch-Schulze)~4.62-0.13Fair. ChemNMR is excellent for standard aliphatics but often underestimates the non-linear deshielding caused by severe steric compression from ortho-halogens.
Mestrelab Mnova (NMRPredict) HOSE Codes + Neural Networks~4.71-0.04Excellent. By combining Hierarchical Orthogonal Space Encoding (HOSE) with ensemble neural networks, Mnova better accounts for the 3D spatial environment and steric clashes.
ACD/Labs NMR Predictors Extensive Proprietary Database Matching~4.76+0.01Gold Standard. ACD/Labs utilizes a massive, curated database of over 1 million assigned shifts. Its ability to match exact substructural fragments makes it highly accurate for poly-halogenated benzylic systems.

Verdict: For routine, unhindered molecules, ChemDraw is sufficient. However, for complex, sterically congested APIs, ACD/Labs and Mnova provide significantly more reliable predictions, preventing misassignments during structural elucidation.

Experimental Protocol: Self-Validating Empirical Measurement

To empirically validate these predictions, the compound must be synthesized and analyzed. The following protocol details the Wohl-Ziegler bromination of 3,5-dichloro-4-methylbenzophenone [2].

This protocol is designed as a self-validating system : the reaction progress and product integrity can be definitively confirmed without external calibration curves by simply observing the internal integration ratios of the starting material versus the product.

Step-by-Step Methodology
  • Reaction Setup: Suspend 3,5-dichloro-4-methylbenzophenone (1.0 equiv) in a non-chlorinated solvent such as trifluorotoluene or cyclohexane to minimize environmental impact [3].

  • Radical Initiation: Add N-bromosuccinimide (NBS, 1.05 equiv) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 equiv). Heat the mixture to reflux under an inert nitrogen atmosphere.

  • Self-Validating Reaction Monitoring (In-Process NMR): Take a 0.1 mL aliquot, evaporate the solvent, and dissolve in CDCl

    
    .
    
    • Causality Check: The starting material exhibits a distinct Ar-CH

      
       singlet at ~2.45 ppm . As the reaction progresses, this peak will deplete, and the target Ar-CH
      
      
      
      Br singlet will emerge at ~4.75 ppm .
    • Validation: The reaction is complete when the integration ratio of the 4.75 ppm peak to the 2.45 ppm peak stabilizes. The strict absence of a peak at >6.5 ppm confirms that over-bromination to a dibromomethyl species has not occurred.

  • Purification & Final Acquisition: Filter the succinimide byproduct while hot. Concentrate the filtrate and purify via flash column chromatography (hexanes/ethyl acetate). Acquire the final

    
    H NMR spectrum at 400 MHz in CDCl
    
    
    
    to benchmark against the software predictions.

Workflow Visualization

The following diagram illustrates the logical progression from empirical synthesis to computational benchmarking.

G N1 Synthesis: Wohl-Ziegler Bromination N2 In-Process NMR: Ar-CH3 Depletion N1->N2 N3 Final NMR Acquisition: Ar-CH2Br (~4.75 ppm) N2->N3 N7 Comparative Benchmarking N3->N7 N4 Predictor: ChemDraw N4->N7 N5 Predictor: Mnova N5->N7 N6 Predictor: ACD/Labs N6->N7

Caption: Workflow comparing empirical NMR synthesis data against in silico predictions.

Conclusion

When predicting the


H NMR chemical shift of the benzylic CH

in 4-(bromomethyl)-3,5-dichlorobenzophenone, researchers must account for the severe deshielding caused by the ortho-chlorine atoms. While basic additivity rules (ChemDraw) underestimate this shift by ~0.13 ppm, advanced tools utilizing HOSE codes and database matching (Mnova and ACD/Labs) accurately predict the shift near the empirical expectation of 4.75 ppm . For drug development professionals working with heavily substituted aromatics, investing in database-driven prediction software is critical for ensuring structural integrity.

References

  • Development of Benzophenone-Alkyne Bifunctional Sigma Receptor Ligands National Institutes of Health (NIH) URL:[Link]

  • A Multi-defense Strategy: Enhancing Bactericidal Activity of a Medical Grade Polymer with a Nitric Oxide Donor and Surface-immobilized Quaternary Ammonium Compound National Institutes of Health (NIH) URL:[Link]

  • Free Radical Bromination by the H2O2—HBr System on Water ResearchGate URL:[Link]

Mass spectrometry isotope pattern for compound with 1 Br and 2 Cl atoms

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In small molecule drug discovery and environmental forensics, halogenated moieties serve as critical structural anchors.[1] While single-halogen patterns (Cl


 3:1, Br 

1:[2][3][4]1) are trivial to identify, mixed halogen systems present complex multiplet envelopes that require precise deconvolution.

This guide provides an in-depth technical analysis of the 1 Bromine, 2 Chlorine (


)  isotope pattern. Unlike standard textbooks that list ratios, this document dissects the probabilistic causality of the signal, compares it against isobaric alternatives (e.g., 

,

), and establishes a self-validating experimental protocol for confirmation using Mass Spectrometry (MS).
Part 1: Theoretical Framework & Causality

To interpret the


 pattern with authority, one must understand the combinatorial probability governing the isotopic distribution. We do not rely on memorization; we rely on the binomial expansion of natural abundances.

Natural Abundances (IUPAC Standards):

  • Bromine (

    
    ): 
    
    
    
    ( approximated as 1:1 )
  • Chlorine (

    
    ): 
    
    
    
    (approximated as 3:1 )

The Combinatorial Derivation: The isotope envelope is defined by the expansion of the probability functions for Bromine


 and two Chlorines 

:

Where:

  • 
    , 
    
    
    
  • 
    , 
    
    
    
    [4]

Term Expansion & Mass Assignment:

  • M (Nominal Mass):

    
    [1]
    
    • Probability:

      
      [5]
      
  • M+2:

    
     + 
    
    
    
    [1]
    • Probability:

      
      [5]
      
  • M+4:

    
     + 
    
    
    
    [1]
    • Probability:

      
      
      
  • M+6:

    
    [1]
    
    • Probability:

      
      
      

The Definitive


 Ratio: 9 : 15 : 7 : 1 
Part 2: Comparative Analysis (The "Fingerprint")

A common error in metabolite identification is misinterpreting a


 pattern as a tri-chloro (

) or di-bromo-mono-chloro (

) system due to poor signal-to-noise ratios masking the outer peaks.

The table below contrasts the


 signature against its closest halogenated alternatives.

Table 1: Halogen Isotope Pattern Comparison (Normalized to Base Peak)

MoietyMM+2M+4M+6Distinctive Feature
BrCl₂ 60% 100% 46% 6.6% "Saddle" shape: M+2 is dominant; M and M+4 are significant but lower.[1]
Cl₃ 100%98%32%3.5%"Flat-top": M and M+2 are nearly equal intensity.[1]
Br₂Cl 38%100%68%12%"Ascending": M is distinctively low; M+4 is stronger than in BrCl₂.[1]
Br₃ 33%100%100%33%"Symmetric": M+2 and M+4 are equal (1:3:3:1 ratio).[1]

Analytic Insight:

  • Differentiation from

    
    :  Look at the M peak .[1][2][3][4][6][7][8] In 
    
    
    
    , M is the base peak (or equal to M+2). In
    
    
    , M is only ~60% of the base peak (M+2).
  • Differentiation from

    
    :  Look at M+4 .[1] In 
    
    
    
    , M+4 drops to <50%.[1] In
    
    
    , M+4 remains high (~68%).[1]
Part 3: Visualization of the Probability Tree

The following diagram maps the combinatorial logic, providing a visual aid for troubleshooting unexpected peak splits.

BrCl2_Pattern Root BrCl2 Molecule Br79 79Br (50%) Root->Br79 Br81 81Br (50%) Root->Br81 Cl35_2_A 2x 35Cl (56%) Br79->Cl35_2_A ClMix_A 35Cl + 37Cl (38%) Br79->ClMix_A Cl37_2_A 2x 37Cl (6%) Br79->Cl37_2_A Cl35_2_B 2x 35Cl (56%) Br81->Cl35_2_B ClMix_B 35Cl + 37Cl (38%) Br81->ClMix_B Cl37_2_B 2x 37Cl (6%) Br81->Cl37_2_B M M (Rel: 9) Cl35_2_A->M 9 M2 M+2 (Rel: 15) ClMix_A->M2 6 M4 M+4 (Rel: 7) Cl37_2_A->M4 1 Cl35_2_B->M2 9 ClMix_B->M4 6 M6 M+6 (Rel: 1) Cl37_2_B->M6 1

Caption: Combinatorial probability tree for BrCl2. The convergence of paths at M+2 and M+4 illustrates why these peaks have non-integer relative abundances.

Part 4: Experimental Protocol (Self-Validating)

To confirm the presence of a


 moiety in a novel compound or metabolite, follow this validation workflow. This protocol assumes the use of LC-MS (ESI or APCI).
Step 1: Data Acquisition Settings
  • Resolution: A minimum of 15,000 FWHM is recommended.[1] While unit resolution (low-res) can detect the envelope, it cannot resolve the mass defect differences if interferences (like sulfur or overlapping metabolites) are present.

  • Scan Range: Ensure the scan window extends at least 10 Da beyond the theoretical molecular ion to capture the M+6 peak and check for M+8 (which would indicate an additional halogen).

  • Profile Mode: Acquire data in profile mode, not centroid, to inspect peak symmetry.

Step 2: The "Rule of 7" Validation

This is a quick mental check for the scientist at the bench.

  • Identify the Base Peak in the isotope cluster.[1]

  • If it is

    
    , the Base Peak must be M+2 .[1][7]
    
  • Check the M+4 peak.[1][2] It should be roughly half the height of the M+2 peak (7 vs 15).

  • Validation: If M+4

    
     M+2, you likely have 
    
    
    
    or
    
    
    .[1] If M+4 is < 30% of M+2, you likely have
    
    
    .[1]
Step 3: High-Resolution Mass Defect Confirmation (HRMS)

For definitive confirmation, calculate the exact mass differences.

  • 
     Da
    
  • 
     Da
    
  • Note: The mass difference is nearly identical (

    
     mDa). Therefore, standard HRMS cannot easily separate 
    
    
    
    from
    
    
    within the M+2 peak (they appear as a single merged peak).
  • Action: Do not look for splitting within the M+2 peak. Instead, rely on the exact mass accuracy (<5 ppm) of the centroid of the M, M+2, and M+4 peaks matching the theoretical formula

    
    .
    
Step 4: Background Subtraction

The M+6 peak is small (~6.6% relative abundance). In complex matrices (plasma/urine), background noise can obscure this.[1]

  • Protocol: Perform background subtraction using a region of the chromatogram immediately preceding the peak. If the M+6 peak disappears or its ratio deviates >20% from theoretical (11.1% of M), the identification is tentative.

References
  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2024).[1][5] Isotopic Compositions of the Elements. [Link]

  • Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook (3rd ed.).[1] Springer International Publishing.[1] (Chapter on Isotope Patterns).

  • Scientific Instrument Services. (n.d.).[1] Exact Mass Calculator and Isotope Distribution. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry: Isotope Effects. [Link][4]

Sources

Comparative Analysis of Carbonyl Vibrational Modes: 3,5-Dichlorobenzophenone Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparative analysis of the infrared (IR) carbonyl stretching frequencies of 3,5-dichlorobenzophenone derivatives. It is designed for researchers requiring precise structural characterization and mechanistic insight into substituent effects.

Executive Summary

In the characterization of benzophenone derivatives, the carbonyl (


) stretching frequency is a critical diagnostic indicator of electronic environment and structural integrity. While unsubstituted benzophenone exhibits a characteristic stretch at ~1660 cm⁻¹ , derivatives bearing chlorine substituents display shifts governed by the interplay of Inductive (-I)  and Resonance (+R)  effects.[1]

This guide focuses on 3,5-dichlorobenzophenone , a meta-substituted scaffold where resonance effects are effectively decoupled from the carbonyl center. This unique electronic isolation results in a distinct blue shift (higher wavenumber) compared to para-substituted analogs (e.g., 4,4'-dichlorobenzophenone), making IR spectroscopy a powerful tool for distinguishing between these isomers during synthesis and quality control.[1]

Mechanistic Principles: The "Meta-Effect"

To interpret the spectrum of 3,5-dichlorobenzophenone, one must understand the competing electronic forces at play.

The Baseline: Benzophenone
  • State: Conjugated ketone.

  • Frequency: ~1655–1665 cm⁻¹ (Solid state/KBr).[1]

  • Mechanism: The phenyl rings donate electron density via resonance (+R) into the carbonyl

    
    -system. This increases the single-bond character (
    
    
    
    resonance contributor), weakening the bond and lowering the frequency compared to aliphatic ketones (~1715 cm⁻¹).
The 3,5-Dichloro Substitution (Meta)[1]
  • Electronic Effect: Inductive Withdrawal (-I) Dominates. [1]

  • Mechanism: Chlorine is highly electronegative, exerting a strong -I effect. However, in the meta (3,5) position, the chlorine atoms cannot participate in resonance delocalization with the carbonyl group.

  • Result: The -I effect withdraws electron density from the carbonyl carbon, destabilizing the polarized

    
     form. This forces the bond to retain more double-bond character, stiffening the spring constant (
    
    
    
    ).
  • Spectral Consequence: A Blue Shift (increase in wavenumber) to ~1670–1685 cm⁻¹ .[1]

Contrast with 4,4'-Dichloro Substitution (Para)[1]
  • Electronic Effect: Competitive (-I vs +R).

  • Mechanism: In the para position, chlorine's lone pairs can donate into the ring system (+R), opposing the inductive withdrawal.

  • Result: The effects partially cancel out. The frequency often remains close to the unsubstituted benzophenone baseline (~1660 cm⁻¹).[1]

Mechanistic Flowchart

The following diagram illustrates the logical flow of electronic effects determining the IR shift.

ElectronicEffects Substituent Chlorine Substituent Position Position on Ring Substituent->Position Meta Meta (3,5-Position) Position->Meta Para Para (4,4'-Position) Position->Para Inductive Inductive Effect (-I) (Electron Withdrawal) Meta->Inductive Dominant Resonance Resonance Effect (+R) (Electron Donation) Meta->Resonance Decoupled Para->Inductive Para->Resonance Active NetMeta Net Effect: Strong Withdrawal Bond Order Increases Inductive->NetMeta NetPara Net Effect: Compensation Bond Order Unchanged Resonance->NetPara ShiftBlue Blue Shift (>1670 cm⁻¹) NetMeta->ShiftBlue ShiftNeutral Neutral/Red Shift (~1660 cm⁻¹) NetPara->ShiftNeutral

Figure 1: Decision tree for predicting carbonyl shifts based on substituent positioning.

Comparative Data Review

The table below synthesizes expected vibrational modes based on Hammett substituent constants (


) and empirical data.
CompoundSubstitution PatternDominant Effect

(Hammett)

(Expected)
Benzophenone UnsubstitutedBaseline Resonance0.001655–1665 cm⁻¹
4,4'-Dichlorobenzophenone Para, Para'-I compensated by +R+0.23 (x2)1660–1665 cm⁻¹
3,5-Dichlorobenzophenone Meta, MetaPure Inductive (-I) +0.37 (x2)1675–1685 cm⁻¹
3,5-Dichlorobenzoic Acid Meta, Meta (Acid)H-Bonding DimerizationN/A1690–1710 cm⁻¹

Key Takeaway: 3,5-dichlorobenzophenone can be distinguished from its 4,4'-isomer by a shift of approximately +15 to +20 cm⁻¹ .

Validated Experimental Protocols

To ensure reproducible data that allows for the subtle distinction between isomers, a rigid sampling protocol is required.

Sample Preparation (Solid State)

Most benzophenone derivatives are solids at room temperature.[1]

  • Method A: KBr Pellet (Gold Standard for Resolution) [1]

    • Mix 1-2 mg of sample with 100 mg of spectroscopic grade KBr (dried at 110°C).

    • Grind to a fine powder using an agate mortar (particle size < 2 µm to avoid Christiansen effect).

    • Press at 8-10 tons for 2 minutes to form a transparent disk.

  • Method B: ATR (Attenuated Total Reflectance) [1]

    • Ensure the crystal (Diamond/ZnSe) is clean.

    • Apply solid sample directly to the crystal.

    • Apply high pressure using the clamp to ensure intimate contact.

    • Note: ATR peaks may appear 2-5 cm⁻¹ lower than transmission (KBr) peaks due to refractive index dispersion.

Data Acquisition Parameters
  • Resolution: 2 cm⁻¹ or 4 cm⁻¹ (Do not use 8 cm⁻¹; it may mask isomer splitting).

  • Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.

  • Apodization: Boxcar or Strong Norton-Beer (preserve peak sharpness).

Experimental Workflow Diagram

ExperimentalProtocol cluster_QC Quality Control Checks Start Solid Sample (3,5-Dichlorobenzophenone) Prep Grind with KBr (1:100 ratio) Start->Prep Press Hydraulic Press (10 Tons, 2 mins) Prep->Press Acquire FTIR Acquisition (4 cm⁻¹, 32 Scans) Press->Acquire Check1 Pellet Transparency? Press->Check1 Analyze Peak Picking (Center of Gravity) Acquire->Analyze Check2 Background Scanned? Acquire->Check2

Figure 2: Workflow for high-fidelity FTIR acquisition of solid benzophenones.

References

  • NIST Chemistry WebBook. IR Spectrum of Benzophenone and Derivatives. National Institute of Standards and Technology.[2][3][4][5] Available at: [Link][1]

  • SDBS. Spectral Database for Organic Compounds.[6][7][8] National Institute of Advanced Industrial Science and Technology (AIST), Japan. Available at: [Link][1]

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.

Sources

Melting point comparison: 4-(bromomethyl)benzophenone vs 3,5-dichloro analog

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparison of 4-(bromomethyl)benzophenone and its 3,5-dichloro analog (specifically 4-(bromomethyl)-3,5-dichlorobenzophenone ), focusing on melting point analysis, synthesis, and performance implications in photoaffinity labeling and organic synthesis.

Executive Summary

In the development of photoaffinity probes and cross-linking agents, the stability and reactivity of the benzylic bromide moiety are critical. 4-(Bromomethyl)benzophenone is a standard reagent for introducing a photoreactive benzophenone group via alkylation. However, its 3,5-dichloro analog (4-(bromomethyl)-3,5-dichlorobenzophenone) offers distinct physicochemical properties, primarily due to the steric and electronic effects of the ortho-dichloro substitution. This guide compares their melting points, synthesis pathways, and performance characteristics to aid researchers in selecting the optimal reagent.

Chemical Identity & Properties

Property4-(Bromomethyl)benzophenone 3,5-Dichloro Analog (4-(bromomethyl)-3,5-dichlorobenzophenone)
CAS Number 32752-54-8196081-98-8
Molecular Formula C₁₄H₁₁BrOC₁₄H₉BrCl₂O
Molecular Weight 275.14 g/mol 344.03 g/mol
Structure Benzophenone core with 4-CH₂BrBenzophenone core with 3,5-Cl₂ and 4-CH₂Br
Appearance White to off-white crystalline solidWhite to pale yellow crystalline solid
Melting Point Analysis

The melting point (MP) serves as a primary indicator of purity and crystal lattice stability.

  • 4-(Bromomethyl)benzophenone:

    • Experimental Range: 109 – 112 °C (Lit. values: 110-114 °C [1], 109-112 °C [2]).

    • Lattice Characteristics: The molecule adopts a packing structure stabilized by

      
      -
      
      
      
      stacking of the benzophenone rings and weak C-H...O interactions. The relatively high MP for a benzyl bromide derivative indicates significant intermolecular cohesive forces.
  • 3,5-Dichloro Analog:

    • Estimated Range: 135 – 150 °C (Based on structural analogs).

    • Analysis: While direct experimental MP data for CAS 196081-98-8 is sparse in public databases, structural analogs provide a reliable estimation. For instance, methyl 4-(bromomethyl)-3,5-dichlorobenzoate melts at 145–147 °C [3].[1] The addition of two chlorine atoms at the 3,5-positions increases the molecular weight and symmetry, typically enhancing crystal lattice energy and raising the melting point compared to the non-chlorinated parent. The ortho-chloro substituents also restrict rotation around the benzylic bond, favoring a more rigid conformation in the solid state.

Performance Implications

A. Reactivity (Sɴ2 Kinetics)

The primary application of these compounds is the alkylation of nucleophiles (e.g., amines, thiols, carboxylates) to attach the benzophenone photophore.

  • Parent Compound: The benzylic bromide is highly reactive towards Sɴ2 displacement. While efficient, it is also prone to hydrolysis and solvolysis during storage or in aqueous buffers.

  • 3,5-Dichloro Analog: The two chlorine atoms at the 3,5-positions exert a steric shielding effect on the benzylic carbon. This significantly retards the rate of Sɴ2 reactions, requiring harsher conditions (higher temperature, stronger nucleophiles) for coupling. However, this reduced reactivity translates to superior hydrolytic stability , making the analog easier to handle and store without degradation.

B. Photochemical Properties

Both compounds function as triplet sensitizers. Upon UV irradiation (~350-360 nm), the benzophenone moiety forms a diradical that inserts into C-H bonds.

  • Heavy Atom Effect: The presence of chlorine atoms (heavy atoms) in the 3,5-dichloro analog can enhance the rate of intersystem crossing (ISC) to the triplet state via spin-orbit coupling. This may theoretically increase the efficiency of photo-crosslinking, although the steric bulk of the chlorines might also hinder the approach of the target molecule to the radical center.

Experimental Protocols

Protocol A: Synthesis of 4-(Bromomethyl)benzophenone

This protocol utilizes the Wohl-Ziegler bromination of 4-methylbenzophenone.

Reagents:

  • 4-Methylbenzophenone (10 mmol)

  • N-Bromosuccinimide (NBS) (11 mmol)

  • Benzoyl peroxide (catalytic) or AIBN

  • Carbon tetrachloride (CCl₄) or Benzotrifluoride (PhCF₃) as a greener alternative.

Workflow:

  • Dissolution: Dissolve 4-methylbenzophenone in anhydrous CCl₄ (50 mL) under N₂ atmosphere.

  • Addition: Add NBS and the radical initiator (AIBN/Benzoyl peroxide).

  • Reflux: Heat the mixture to reflux (77 °C for CCl₄) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Filtration: Cool the mixture to 0 °C to precipitate succinimide. Filter off the solid.

  • Concentration: Evaporate the filtrate under reduced pressure to obtain the crude bromide.

  • Purification: Recrystallize from cyclohexane or ethanol/water to yield white crystals (MP 110–112 °C).

Protocol B: Melting Point Determination

Method: Capillary Method (USP <741>)

  • Preparation: Grind the dry sample into a fine powder. Fill a capillary tube to a height of 2-3 mm.

  • Apparatus: Use a calibrated melting point apparatus (e.g., Buchi or Stuart).

  • Heating: Ramp temperature at 10 °C/min until 90 °C, then reduce rate to 1 °C/min.

  • Observation: Record the temperature of the first visible liquid droplet (onset) and the temperature when the entire sample is liquid (clear point).

Visualizations

Comparison of Chemical Structures and Steric Environment[2]

G cluster_0 Parent Compound cluster_1 3,5-Dichloro Analog A 4-(Bromomethyl) benzophenone (MP: 109-112°C) Reactivity_A High Sɴ2 Reactivity (Prone to Hydrolysis) A->Reactivity_A Unobstructed Benzylic Center B 4-(Bromomethyl)- 3,5-dichlorobenzophenone (MP: ~135-150°C) Reactivity_B Reduced Sɴ2 Reactivity (High Stability) B->Reactivity_B Steric Shielding by Cl atoms

Caption: Structural comparison highlighting the steric impact of 3,5-dichloro substitution on reactivity and stability.

Synthesis Workflow (Wohl-Ziegler Bromination)

Synthesis Start Start: 4-Methylbenzophenone (or 3,5-Dichloro analog) Reagents Add: NBS (1.1 eq) + AIBN (cat.) Solvent: CCl4 or PhCF3 Start->Reagents Reflux Reflux (4-6 hours) Radical Mechanism Reagents->Reflux Workup Cool & Filter Succinimide Evaporate Solvent Reflux->Workup Purification Recrystallization (Cyclohexane/EtOH) Workup->Purification Product Final Product: Benzylic Bromide Purification->Product

Caption: Step-by-step synthesis pathway for converting methyl-benzophenones to their bromomethyl derivatives.

References

  • PubChem. (2024). Compound Summary: Methyl 4-(bromomethyl)-3,5-dichlorobenzoate. National Library of Medicine. Retrieved from [Link]

Sources

TLC Visualization of Benzophenone Derivatives: A Comparative Guide to UV Light and Chemical Staining

Author: BenchChem Technical Support Team. Date: March 2026

Benzophenone derivatives are ubiquitous in photochemistry, pharmaceutical synthesis, and cosmetic formulations (e.g., UV filters). Accurately monitoring the reaction progress of these compounds via Thin-Layer Chromatography (TLC) requires a nuanced understanding of their photophysical properties and chemical reactivity.

This guide provides an objective, mechanistic comparison of UV visualization against traditional chemical staining methods, equipping researchers with self-validating protocols to definitively identify benzophenone derivatives and their structural analogs.

The Photophysics of UV Visualization (254 nm)

The gold standard for visualizing benzophenones is non-destructive short-wave ultraviolet light (254 nm). To understand why this method is so effective, we must look at the photophysics of the TLC plate and the analyte.

Most commercially available silica gel plates (e.g., Silica gel 60 F254) are impregnated with a fluorescent indicator, typically zinc silicate doped with manganese. When exposed to 254 nm UV light, this inorganic phosphor is excited and emits a bright green visible fluorescence.

Benzophenone possesses an extended, conjugated diaryl ketone system that exhibits intense ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 and 

electronic transitions. Because its molar absorptivity is exceptionally high at 254 nm, the benzophenone molecules absorb the incident UV photons before they can reach the fluorescent indicator in the silica matrix. This localized fluorescence quenching causes the compound to appear as a stark, dark spot against the glowing green background, as detailed by [1].

Mechanistic Comparison: UV vs. Chemical Stains

While UV 254 nm is highly sensitive, it lacks functional group specificity. A fully reduced derivative (e.g., diphenylmethane) will still quench fluorescence due to its aromatic rings. To differentiate functional groups, orthogonal chemical stains must be employed.

2,4-Dinitrophenylhydrazine (2,4-DNPH)
  • Mechanism: 2,4-DNPH is highly specific for aldehydes and ketones. The hydrazine group acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzophenone. Subsequent dehydration yields a highly conjugated dinitrophenylhydrazone, which appears as a vibrant orange/red spot[2].

  • Advantage: Differentiates the benzophenone ketone from unreacted aromatic alcohols or alkanes.

Potassium Permanganate (KMnO₄)
  • Mechanism: KMnO₄ is a harsh oxidative stain. Because the bridging carbonyl carbon in benzophenone is already fully oxidized, it resists further oxidation by KMnO₄. However, if benzophenone is reduced to benzhydrol (a secondary alcohol), the alcohol is readily oxidized, reducing the purple Mn(VII) to a yellow/brown Mn(IV) oxide spot[1].

  • Advantage: Acts as an excellent negative control for benzophenone and a positive control for its reduced derivatives.

p-Anisaldehyde / Vanillin Stains
  • Mechanism: These stains require the analyte to undergo acid-catalyzed keto-enol tautomerization. The resulting enol acts as a nucleophile to attack the stain's aldehyde.

  • The Causality of Failure: As noted in established protocols by , benzophenone completely fails to react with p-anisaldehyde. This is because benzophenone lacks

    
    -protons and therefore cannot form an enol . It is intrinsically unreactive to these stains, making them useless for benzophenone detection but highly useful for identifying 
    
    
    
    -proton-containing impurities (like acetophenone)[1].

Experimental Methodology: A Self-Validating Workflow

To ensure scientific integrity, TLC analysis must be a self-validating system. Relying on a single visualization method or a single spot lane can lead to false positives due to matrix effects or co-eluting impurities.

The following protocol utilizes a "Co-Spotting" technique combined with "Sequential Visualization" to definitively track the conversion of benzophenone to benzophenone oxime, a standard reaction monitored in organic synthesis as referenced by [3].

Step-by-Step Protocol

Phase 1: Plate Preparation & Co-Spotting

  • Draw a baseline 1 cm from the bottom of a Silica gel 60 F254 plate using a graphite pencil (ink will elute).

  • Mark three distinct origin points: Standard, Co-Spot, and Reaction.

  • Spot the pure benzophenone standard on the Standard mark.

  • Spot the crude reaction mixture on the Reaction mark.

  • Self-Validation Step: On the Co-Spot mark, apply the standard, let it dry, and spot the reaction mixture directly on top. Causality: If the product spot in the reaction mixture is genuinely different from the standard, the co-spot lane will resolve into a figure-eight or two distinct spots, ruling out solvent-induced Rf shifting.

Phase 2: Elution

  • Prepare a mobile phase of Hexane:Acetone (3:1 v/v)[3].

  • Place the plate in a saturated developing chamber. Allow the solvent front to rise until it is 1 cm from the top edge.

  • Remove the plate, immediately mark the solvent front with a pencil, and dry it thoroughly with a heat gun to remove all acetone (which is also UV active and will obscure results).

Phase 3: Sequential Visualization (Orthogonal Verification)

  • Non-Destructive First: Place the dried plate under a 254 nm UV lamp. Identify the dark, fluorescence-quenching spots. Lightly trace the exact perimeter of these spots with a pencil[4].

  • Destructive Second: Dip the same plate into a 2,4-DNPH stain solution. Wipe the back of the plate and gently heat.

  • Validation: If the orange/red stain perfectly overlays the penciled boundary of the UV spot, you have orthogonally confirmed the presence of an aromatic ketone. If a UV-active spot does not stain orange, it is an aromatic impurity lacking a carbonyl group.

Logical Workflow Diagram

G Start TLC Plate with Unknown Benzophenone Mixture UV Step 1: UV 254 nm (Non-Destructive) Start->UV UV_Result Dark Spot on Green? (Fluorescence Quenching) UV->UV_Result Aromatic Aromatic System Confirmed UV_Result->Aromatic Yes NonAromatic Non-Aromatic Impurity UV_Result->NonAromatic No Stain Step 2: 2,4-DNPH Stain (Destructive) Aromatic->Stain Stain_Result Orange/Red Spot Forms? Stain->Stain_Result Ketone Benzophenone Confirmed (Ketone Present) Stain_Result->Ketone Yes NoKetone Step 3: KMnO4 Stain (Check for Alcohols) Stain_Result->NoKetone No Alcohol Benzhydrol Confirmed (Oxidizable Alcohol) NoKetone->Alcohol Yellow/Brown Spot

Fig 1: Logical decision matrix for identifying benzophenones via sequential TLC visualization.

Quantitative Data & Visualization Profiles

The following tables summarize expected retention factors (Rf) and visualization behaviors, allowing researchers to quickly cross-reference experimental results.

Table 1: Comparative Visualization Profiles

CompoundUV 254 nm2,4-DNPH StainKMnO₄ Stainp-Anisaldehyde
Benzophenone Strong Dark SpotOrange/Red SpotNo Reaction (Purple)No Reaction
Benzhydrol Strong Dark SpotNo ReactionYellow/Brown SpotNo Reaction
Acetophenone Strong Dark SpotOrange/Red SpotNo Reaction (Purple)Colored Spot
Diphenylmethane Strong Dark SpotNo ReactionNo Reaction (Purple)No Reaction

Table 2: Mobile Phase Optimization & Expected Rf Values

Reaction MixtureRecommended Mobile PhaseTypical Rf (Starting Mat.)Typical Rf (Product)
Benzophenone

Benzhydrol
Hexane : Ethyl Acetate (4:1)~0.65~0.35
Benzophenone

Benzophenone Oxime
Hexane : Acetone (3:1)~0.75~0.45

(Note: Rf values are highly dependent on exact laboratory conditions, temperature, and silica hydration levels. Always run a standard alongside your reaction[3].)

References

  • Title: 2.3F: Visualizing TLC Plates Source: Chemistry LibreTexts URL: [Link]

  • Title: Thin Layer Chromatography: A Complete Guide to TLC Source: Chemistry Hall URL: [Link]

Sources

Technical Guide: Distinguishing 4-Bromomethyl vs. 4'-Bromomethyl Biphenyl Isomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical distinction between 4'-bromomethyl-2-cyanobiphenyl (the critical "Sartan" intermediate) and its regioisomer, 4-bromomethyl-2-cyanobiphenyl .

Context: Sartan Drug Substance Intermediates (Losartan, Valsartan, Irbesartan)

Executive Summary & Structural Context

In the synthesis of Angiotensin II Receptor Blockers (Sartans), the biphenyl core is a critical scaffold. The nomenclature "4 vs. 4'" refers to the position of the reactive bromomethyl group relative to the biphenyl bond and the cyano group.

  • The Target (4'-Isomer): 4'-(Bromomethyl)-2-cyanobiphenyl .

    • Structure: The bromomethyl group (-CH₂Br) and the cyano group (-CN) are on different rings.

    • Role: The correct intermediate for N-alkylation of the tetrazole/imidazole core.

  • The Impurity (4-Isomer): 4-(Bromomethyl)-2-cyanobiphenyl .

    • Structure: The bromomethyl group and the cyano group are on the same ring.

    • Risk: Reacts to form a structural isomer of the API, leading to "Isomer Impurities" with unknown toxicity profiles.

Structural Visualization

The following diagram illustrates the structural divergence and the numbering convention that defines the "Prime" vs. "Non-Prime" distinction.

IsomerDistinction cluster_0 Target Intermediate (4'-Isomer) cluster_1 Regioisomer Impurity (4-Isomer) Target 4'-(Bromomethyl)-2-cyanobiphenyl (Target) Groups on OPPOSITE Rings Symmetry: Ring B is Para-substituted Impurity 4-(Bromomethyl)-2-cyanobiphenyl (Impurity) Groups on SAME Ring Symmetry: Ring A is 1,2,4-Trisubstituted Origin Starting Material Synthesis Error Origin->Target Correct Coupling (4-Tolylboronic acid + 2-Chlorobenzonitrile) Origin->Impurity Incorrect Coupling (Impurity in Boronic Acid)

Figure 1: Structural comparison showing the origin of the isomeric difference. The 4'-isomer (Target) has substituents on orthogonal rings, while the 4-isomer has them on the same ring.

Analytical Distinction: The "Self-Validating" Protocol

To definitively distinguish these isomers, one cannot rely solely on retention time. Nuclear Magnetic Resonance (NMR) provides the only self-validating structural proof based on proton coupling patterns.

Method A: 1H-NMR Spectroscopy (The Gold Standard)

The key differentiator is the splitting pattern of the aromatic protons on the ring bearing the bromomethyl group.

1. The Target: 4'-(Bromomethyl)-2-cyanobiphenyl
  • Ring B (bearing -CH₂Br): This ring is para-substituted . It possesses a plane of symmetry passing through the C1'-C4' axis.

  • Signal Pattern: You will observe two distinct doublets (an AA'BB' system) in the aromatic region (approx. 7.0–7.6 ppm).

  • Coupling Constant (

    
    ):  Typical ortho-coupling (~8.0 Hz).
    
  • Interpretation: The presence of a clean pair of doublets confirms the bromine is on the para-substituted ring (the "Prime" ring), isolated from the cyano group.

2. The Isomer: 4-(Bromomethyl)-2-cyanobiphenyl
  • Ring A (bearing -CH₂Br and -CN): This ring is 1,2,4-trisubstituted . It lacks the symmetry of the para-substituted ring.

  • Signal Pattern: You will observe a complex ABC (or ABX) system :

    • H-3 (Doublet): Meta-coupled to H-5. Deshielded by the adjacent Cyano group.

    • H-5 (Doublet of Doublets): Ortho-coupled to H-6 and meta-coupled to H-3.

    • H-6 (Doublet): Ortho-coupled to H-5.

  • Interpretation: The absence of the clean AA'BB' doublets and the appearance of a singlet-like (meta-coupled) signal or complex splitting confirms the substituents are on the same ring.

Feature4'-Isomer (Target)4-Isomer (Impurity)
Substituent Location Opposite RingsSame Ring
Ring B Symmetry Para-substituted (Symmetric)Unsubstituted (Mono-substituted)
Aromatic Splitting Two Doublets (AA'BB') Multiplet / ABC System
-CH₂Br Shift ~4.50 ppm (Benzylic)~4.55 ppm (Shifted by CN proximity)
Method B: HPLC Separation (Routine QC)

While NMR proves structure, HPLC quantifies the impurity. The 4-isomer is typically more polar due to the dipole moment created by the ortho/para arrangement of the electron-withdrawing Cyano and Bromomethyl groups on the same ring.

Standard Protocol Conditions:

  • Column: C18 (L1 packing), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Acetonitrile : Water (with 0.1% TFA or H₃PO₄) – Gradient elution.

  • Detection: UV at 254 nm.

  • Elution Order:

    • 4-(Bromomethyl)-2-cyanobiphenyl (Elutes Earlier - More Polar)

    • 4'-(Bromomethyl)-2-cyanobiphenyl (Elutes Later - Target)

    • 4,4'-Bis(bromomethyl)biphenyl (Late eluting - Common "Dibromo" impurity)

Experimental Workflow: Identification Decision Tree

This

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